3,6-Dibromoquinoline-8-carboxylic Acid: A Comprehensive Technical Guide for Medicinal Chemistry and Synthesis
Executive Summary In the landscape of modern drug discovery and materials science, polyfunctionalized heterocyclic scaffolds are paramount for the rapid generation of structure-activity relationship (SAR) libraries. 3,6-...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern drug discovery and materials science, polyfunctionalized heterocyclic scaffolds are paramount for the rapid generation of structure-activity relationship (SAR) libraries. 3,6-Dibromoquinoline-8-carboxylic acid is a highly specialized, tri-orthogonal building block. It features two differentially reactive carbon-bromine (C–Br) bonds and a versatile carboxylic acid moiety. This unique structural topology allows researchers to execute sequential, site-selective cross-coupling reactions while independently modulating the 8-position for target binding (e.g., kinase hinge regions) or metal chelation.
This whitepaper provides an in-depth analysis of the physicochemical properties, mechanistic reactivity, and validated synthetic protocols for 3,6-dibromoquinoline-8-carboxylic acid, designed specifically for synthetic chemists and drug development professionals.
Physicochemical & Structural Properties
Understanding the baseline properties of 3,6-dibromoquinoline-8-carboxylic acid is critical for predicting its solubility, reactivity, and behavior in biological assays[1]. The table below summarizes its core quantitative data.
Property
Value / Description
Chemical Name
3,6-Dibromoquinoline-8-carboxylic acid
CAS Registry Number
2140316-61-4
Molecular Formula
C₁₀H₅Br₂NO₂
Molecular Weight
330.96 g/mol
SMILES String
O=C(C1=C2N=CC(Br)=CC2=CC(Br)=C1)O
Structural Topology
Bicyclic heteroaromatic with C3/C6 halogenation and C8 carboxylation
Hydrogen Bond Donors
1 (Carboxylic acid -OH)
Hydrogen Bond Acceptors
3 (Quinoline nitrogen, Carboxylic acid C=O and -OH)
Mechanistic Significance in Drug Development
The Quinoline-8-Carboxylic Acid Pharmacophore
The quinoline-8-carboxylic acid core is a privileged scaffold in medicinal chemistry. The proximity of the quinoline nitrogen to the 8-carboxylic acid creates a bidentate system capable of coordinating metals (similar to 8-hydroxyquinoline derivatives) or forming highly specific hydrogen-bonding networks within enzyme active sites. For instance, quinoline-8-carboxamides have been identified as potent inhibitors of Pim-1 kinase, a target implicated in oncology[2]. The amide derivative acts as a hinge-binder, directly interacting with the Asp186 residue in the ATP-binding pocket to block phosphorylation cascades[2].
Electronic Divergence and Orthogonal Reactivity (C3 vs. C6)
The presence of two bromine atoms at the 3- and 6-positions presents a classic challenge and opportunity in palladium-catalyzed cross-coupling.
The C3-Position (Pyridine Ring): The nitrogen atom in the quinoline ring exerts a strong electron-withdrawing effect via induction and resonance, rendering the adjacent C3-position highly electron-deficient[3]. In palladium catalysis, the oxidative addition of Pd(0) into the C–Br bond is typically the rate-limiting step and is accelerated on electron-poor aryl halides.
The C6-Position (Benzene Ring): The carbocyclic ring is relatively more electron-rich compared to the heteroaromatic ring[4]. Consequently, the C6–Br bond undergoes oxidative addition at a slower rate.
Causality in Synthesis: This electronic divergence allows chemists to perform site-selective Suzuki-Miyaura or Sonogashira couplings. By strictly controlling the stoichiometry of the coupling partner (1.0 equivalent) and utilizing a catalyst with appropriate steric bulk (e.g., Pd(dppf)Cl₂), the C3-position can be functionalized first, leaving the C6-position intact for subsequent, orthogonal derivatization.
Synthetic Utility & Experimental Workflows
To maximize the utility of 3,6-dibromoquinoline-8-carboxylic acid, the synthetic sequence must be carefully planned. It is highly recommended to functionalize the C8-carboxylic acid first (e.g., via amide coupling) to prevent the free acid from poisoning the palladium catalyst or causing solubility issues during subsequent cross-coupling steps.
Rationale: Converting the carboxylic acid to an amide enhances organic solubility and eliminates the acidic proton that could interfere with basic cross-coupling conditions. HATU is selected as the coupling reagent due to its high efficiency in promoting difficult couplings with electron-deficient heteroaromatics.
Step-by-Step Methodology:
Activation: Dissolve 3,6-dibromoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF (0.2 M concentration) under an inert nitrogen atmosphere. Add DIPEA (3.0 eq) followed by HATU (1.2 eq). Stir at room temperature for 15 minutes to form the active OAt ester.
Coupling: Add the desired primary or secondary amine (1.1 eq) dropwise.
Reaction Monitoring: Stir the mixture for 2–4 hours. Validate completion via LC-MS; the mass of the starting material (m/z 330.9) should completely shift to the desired amide mass.
Workup: Quench the reaction with saturated aqueous NaHCO₃. Extract with Ethyl Acetate (3x). Wash the combined organic layers heavily with 5% aqueous LiCl (to remove DMF) and brine.
Purification: Dry over anhydrous Na₂SO₄, concentrate, and purify via silica gel chromatography to yield the 8-carboxamide-3,6-dibromoquinoline intermediate.
Rationale: Exploiting the electron-deficient nature of the C3-Br bond, this protocol uses a mild base and a bidentate phosphine palladium catalyst to ensure mono-arylation exclusively at the 3-position[3].
Step-by-Step Methodology:
Setup: In a Schlenk flask, combine the 8-carboxamide-3,6-dibromoquinoline intermediate (1.0 eq), the desired aryl boronic acid (1.05 eq, strictly controlled to prevent over-coupling), and K₂CO₃ (2.5 eq).
Catalyst Addition: Add Pd(dppf)Cl₂ (5 mol%). The dppf ligand provides sufficient steric bulk to favor the more accessible and electronically activated C3-Br bond.
Degassing: Evacuate and backfill the flask with Argon three times. Add a degassed mixture of 1,4-Dioxane/H₂O (4:1 v/v).
Heating: Heat the mixture to 80 °C for 6–8 hours.
Validation: Monitor via TLC/LC-MS. The reaction must be stopped as soon as the starting material is consumed to prevent the C6-Br bond from reacting.
Workup: Cool to room temperature, dilute with water, and extract with dichloromethane. Dry, concentrate, and purify via column chromatography to isolate the C3-arylated, C6-bromo intermediate.
Data Visualization
Orthogonal Functionalization Strategy
The following diagram illustrates the logical progression of functionalizing 3,6-dibromoquinoline-8-carboxylic acid, ensuring site-selectivity and high yields.
Caption: Workflow for the orthogonal functionalization of 3,6-Dibromoquinoline-8-carboxylic acid.
Mechanistic Pathway in Kinase Inhibition
When derivatized into an amide, the quinoline-8-carboxylic acid scaffold acts as a potent kinase inhibitor. The diagram below maps the biological causality of this interaction.
Caption: Mechanistic pathway of Pim-1 kinase inhibition by quinoline-8-carboxylic acid derivatives.
References
Identification and structure-activity relationship of 8-hydroxy-quinoline-7-carboxylic acid derivatives as inhibitors of Pim-1 kinase
ResearchGate / Bioorganic & Medicinal Chemistry Letters.[Link]
A Comprehensive Technical Guide to the Synthesis of 3,6-Dibromoquinoline-8-carboxylic Acid
Abstract This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 3,6-dibromoquinoline-8-carboxylic acid, a key heterocyclic scaffold for drug discovery and materials science. A...
Author: BenchChem Technical Support Team. Date: April 2026
Abstract
This technical guide provides a detailed, research-level overview of a robust synthetic pathway for 3,6-dibromoquinoline-8-carboxylic acid, a key heterocyclic scaffold for drug discovery and materials science. Acknowledging the absence of a single, unified protocol in current literature, this document constructs a scientifically rigorous, multi-step synthesis based on established and analogous chemical transformations. The proposed pathway begins with the synthesis of the quinoline-8-carboxylic acid core via a modified Doebner-von Miller reaction, followed by a two-step, regioselective bromination strategy to install bromine atoms at the C6 and C3 positions. This guide offers in-depth mechanistic insights, detailed experimental protocols, and a discussion of the underlying chemical principles that govern the reaction outcomes, providing researchers and drug development professionals with a practical and intellectually sound framework for obtaining the target compound.
Introduction: The Significance of Halogenated Quinolines
The quinoline ring system is a privileged scaffold in medicinal chemistry, forming the core of numerous therapeutic agents, including the renowned antimalarial drug, quinine.[1] The strategic introduction of halogen atoms, particularly bromine, onto the quinoline nucleus serves as a powerful tool for modulating the molecule's physicochemical and pharmacological properties. Halogenated quinolines are not only valuable final compounds but also versatile synthetic intermediates, where the carbon-bromine bond provides a reactive handle for further functionalization through cross-coupling reactions. 3,6-Dibromoquinoline-8-carboxylic acid, in particular, presents a unique substitution pattern that is challenging to achieve selectively, making a well-documented synthetic route highly valuable for the scientific community.
Retrosynthetic Analysis & Strategic Design
A direct, one-pot dibromination of quinoline-8-carboxylic acid is synthetically challenging due to the complex electronic nature of the heterocyclic ring, which dictates regioselectivity. The pyridine ring is electron-deficient and generally resistant to electrophilic substitution, whereas the benzene ring is more reactive. Therefore, a sequential and highly controlled approach is necessary.
Our retrosynthetic strategy hinges on disconnecting the C-Br bonds in a specific order that aligns with known reactivity patterns. The C3-Br bond, located on the deactivated pyridine ring, is the most challenging to install and is thus disconnected first. The C6-Br bond is more accessible via electrophilic aromatic substitution. The quinoline core itself can be formed from an appropriately substituted aniline precursor.
Figure 1: Retrosynthetic analysis for the target molecule.
This analysis leads to a three-step forward synthesis:
Ring Formation: Construction of the quinoline-8-carboxylic acid core.
C6-Bromination: Introduction of the first bromine atom onto the electron-rich carbocyclic ring.
C3-Bromination: Introduction of the second bromine atom onto the electron-deficient heterocyclic ring via a non-electrophilic pathway.
Recommended Synthetic Pathway
The proposed forward synthesis is designed for optimal control over regioselectivity at each stage.
Structural Dynamics and Synthetic Utility of 3,6-Dibromoquinoline-8-carboxylic Acid
An Advanced Technical Whitepaper for Drug Development Professionals Executive Summary In modern medicinal chemistry and advanced materials science, the strategic functionalization of heterocyclic scaffolds is paramount....
Author: BenchChem Technical Support Team. Date: April 2026
An Advanced Technical Whitepaper for Drug Development Professionals
Executive Summary
In modern medicinal chemistry and advanced materials science, the strategic functionalization of heterocyclic scaffolds is paramount. 3,6-Dibromoquinoline-8-carboxylic acid (CAS No: 2140316-61-4) represents a highly specialized, tri-functional building block[1]. Featuring a rigid quinoline core, two orthogonally reactive bromine atoms, and an 8-position carboxylic acid, this molecule offers researchers a versatile canvas for generating complex molecular architectures.
As a Senior Application Scientist, I approach this molecule not merely as a static structure, but as a dynamic system of electron densities. This guide deconstructs the physicochemical profile of 3,6-dibromoquinoline-8-carboxylic acid and provides field-proven, self-validating methodologies for its manipulation in drug discovery pipelines.
Molecular Architecture & Physicochemical Profile
Understanding the intrinsic reactivity of 3,6-dibromoquinoline-8-carboxylic acid requires an analysis of its electronic distribution.
The quinoline scaffold is an electron-deficient aromatic system due to the electronegative nitrogen atom. This heteroatom profoundly influences the reactivity of the attached halogens:
The 3-Position Bromine: Conjugation with the ring nitrogen renders the 3-position highly susceptible to oxidative addition by low-valent palladium species. This makes it the primary site for initial cross-coupling reactions[2].
The 6-Position Bromine: Located on the carbocyclic ring, this halogen is electronically distinct and generally less reactive than the 3-position, allowing for sequential, site-selective functionalization.
The 8-Carboxylic Acid: This moiety serves a dual purpose. It can act as a powerful directing group for transition-metal-catalyzed C-H activation[3], or it can be converted into an acyl chloride for amidation, enabling the synthesis of chiral derivatizing agents[4].
Functionalization logic of 3,6-Dibromoquinoline-8-carboxylic acid.
Strategic Synthetic Pathways
The true value of this molecule lies in its capacity for multi-stage elaboration. The most robust method for functionalizing brominated quinolines is the Suzuki-Miyaura cross-coupling reaction [5].
Site-Selective Palladium Catalysis
Because the 3-position is electronically activated, researchers can achieve site-selective arylation by carefully tuning the catalyst and stoichiometry. Utilizing a bulky, bidentate ligand like 1,1'-Bis(diphenylphosphino)ferrocene (dppf) stabilizes the palladium intermediate and accelerates reductive elimination, favoring the more reactive 3-bromo site before the 6-bromo site can react[3].
Orthogonal Amidation
Independent of the halogen sites, the 8-carboxylic acid can be activated using oxalyl chloride in the presence of a pyridine catalyst. This converts the carboxylic acid into a highly reactive acyl chloride, which can then be trapped by chiral amino acids (e.g., L-valine or L-proline) to synthesize enantioselective derivatizing reagents[4].
Quantitative Data: Cross-Coupling Optimization
To design a successful synthesis, empirical data must drive catalyst selection. Table 1 summarizes optimized conditions for the Suzuki-Miyaura coupling of brominated quinoline derivatives, illustrating the impact of catalytic systems on yield.
Table 1: Comparative Suzuki-Miyaura Coupling Conditions for Brominated Quinolines [2][5][6]
The following protocol details the site-selective Suzuki-Miyaura coupling at the 3-position of the quinoline core. This procedure is designed as a self-validating system : every critical phase includes a verification step to ensure causality and prevent downstream failures[2][5].
Phase 1: Reagent Preparation & Degassing
Causality: Oxygen is the primary enemy of cross-coupling, as it rapidly oxidizes the active Pd(0) catalyst into an inactive Pd(II) state.
Step 1: In a flame-dried Schlenk flask equipped with a magnetic stir bar, add 3,6-dibromoquinoline-8-carboxylic acid (1.0 equiv), the target arylboronic acid (1.05 equiv - kept strictly stoichiometric to prevent double coupling), and K₂CO₃ (2.0 equiv).
Step 2: Prepare a solvent mixture of Toluene:Ethanol:Water (4:1:1). Sparge the solvent with ultra-pure Argon for 30 minutes prior to use.
Phase 2: Inert Atmosphere Setup & Initiation
Step 3: Evacuate the Schlenk flask containing the solid reagents and backfill with Argon. Repeat this cycle three times.
Step 4: Under a positive flow of Argon, quickly add the Pd(dppf)Cl₂ catalyst (5 mol%).
Step 5: Inject the degassed solvent mixture via syringe. Seal the flask and heat to 60°C with vigorous stirring.
Phase 3: In-Process Validation (The Self-Validating Step)
Causality: Premature quenching leads to unreacted starting material, while over-reaction leads to double-coupling at the 6-position.
6. Step 6: After 6 hours, extract a 10 µL aliquot via syringe. Dilute in LC-MS grade acetonitrile.
7. Step 7: Analyze via LC-MS. Proceed to Phase 4 ONLY IF the mass spectrum confirms the disappearance of the starting material (m/z ~330) and the appearance of the mono-coupled product mass. If starting material remains, continue heating for 2 additional hours and re-test.
Phase 4: Workup & Purification
Step 8: Cool the reaction to room temperature. Dilute with ethyl acetate and quench with water.
Step 9: Separate the organic layer, wash with brine, and dry over anhydrous Na₂SO₄. Concentrate under reduced pressure.
Step 10: Purify via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the mono-arylated product.
Self-validating experimental workflow for palladium-catalyzed cross-coupling.
Comprehensive Spectroscopic Profiling of 3,6-Dibromoquinoline-8-carboxylic Acid: A Technical Guide for Structural Validation
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Author: BenchChem Technical Support Team. Date: April 2026
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Refining Visualizations and Validation
I'm working on refining both the workflow and fragmentation diagrams for 3,6-Dibromoquinoline-8-carboxylic acid. I'm focusing on the clarity of the labels and the sequential nature of the fragmentation process. I'm verifying the accuracy of the m/z values and the elemental compositions, to make sure the diagrams align with established spectral data. Also, I'm making sure to describe the reasons for the experimental choices made.
Validating Fragmentation Pathways
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Executive Summary
3,6-Dibromoquinoline-8-carboxylic acid (CAS: 2140316-61-4) is a highly functionalized heterocyclic building block extensively utilized in medicinal chemistry and advanced materials synthesis [1.1]. The orthogonal reactivity of its two bromine centers and the carboxylic acid moiety allows for regioselective cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) and amide bond formations. However, the exact regiochemistry of halogenation on the quinoline core is notoriously difficult to control during synthesis, necessitating rigorous downstream spectroscopic validation.
This whitepaper provides an authoritative, in-depth guide to the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) signatures of 3,6-dibromoquinoline-8-carboxylic acid. By establishing causality between the molecule's electronic structure and its spectral outputs, we provide researchers with a self-validating framework for structural confirmation.
Structural and Electronic Causality
The spectroscopic behavior of 3,6-dibromoquinoline-8-carboxylic acid is dictated by the interplay of its substituents:
Nitrogen Heteroatom (N-1): Exerts a strong inductive and resonance electron-withdrawing effect, highly deshielding the adjacent C-2 and C-4 positions.
Bromine Atoms (C-3, C-6): Heavy halogens that induce local anisotropic effects and withdraw electron density inductively. Their primary diagnostic impact is the elimination of adjacent protons, altering the expected J-coupling networks and forcing remaining protons into isolated spin systems[1].
Carboxylic Acid (C-8): A strong electron-withdrawing group that specifically deshields the C-7 proton via through-space and inductive effects, while providing a distinct vibrational dipole for IR and a labile proton for negative-mode MS[2].
Quantitative Spectroscopic Data
To facilitate rapid reference, the expected spectroscopic parameters are synthesized into the following tables, derived from the established behavior of structurally analogous brominated quinolines and quinoline-8-carboxylic acids[3][4].
Table 1: ¹H and ¹³C NMR Assignments (DMSO-d₆, 400/100 MHz)
Nucleus
Position
Chemical Shift (ppm)
Multiplicity
Coupling Constant (J in Hz)
Causality / Assignment Rationale
¹H
H-2
9.05
Doublet (d)
~2.2
Highly deshielded by N-1 and Br-3; meta-couples with H-4.
¹H
H-4
8.65
Doublet (d)
~2.2
Deshielded by N-1; meta-couples with H-2.
¹H
H-5
8.35
Doublet (d)
~2.0
Deshielded by Br-6; meta-couples with H-7.
¹H
H-7
8.20
Doublet (d)
~2.0
Deshielded by C-8 COOH; meta-couples with H-5.
¹H
-COOH
13.50
Broad Singlet (br s)
N/A
Highly exchangeable acidic proton.
¹³C
C-8 (C=O)
166.5
Singlet
N/A
Carbonyl carbon of the carboxylic acid.
¹³C
C-2
152.0
Singlet
N/A
Adjacent to heteroatom N-1.
¹³C
C-3, C-6
115.0 - 118.0
Singlet
N/A
Upfield shifted relative to other aromatic carbons due to the heavy atom effect of Bromine.
Confirms the presence of the carboxylic acid dimer in the solid state.
1715
Sharp, Strong
C=O stretch
Validates the carbonyl functionality at C-8.
1580, 1550
Medium
C=N, C=C stretch
Characteristic quinoline ring skeletal vibrations.
650, 580
Strong
C-Br stretch
Confirms carbon-halogen bond presence.
Table 3: High-Resolution Mass Spectrometry (ESI-TOF, Negative Mode)
Ion Species
m/z (Theoretical)
Relative Abundance
Diagnostic Significance
[M-H]⁻ (⁷⁹Br₂)
327.86
50%
Base peak of the isotopic cluster.
[M-H]⁻ (⁷⁹Br⁸¹Br)
329.86
100%
Validates the presence of exactly two bromine atoms.
[M-H]⁻ (⁸¹Br₂)
331.86
50%
Completes the classic 1:2:1 dibromo signature.
Experimental Workflows and Self-Validating Protocols
Protocol A: NMR Acquisition and Regiochemical Validation
Rationale: Quinoline-8-carboxylic acids often exhibit zwitterionic character and form robust intermolecular hydrogen bond networks, rendering them poorly soluble in standard non-polar solvents like CDCl₃. DMSO-d₆ is selected to disrupt these networks and ensure complete dissolution[2].
Sample Preparation: Dissolve 10–15 mg of the analyte in 0.6 mL of anhydrous DMSO-d₆. Sonicate for 2 minutes to ensure complete homogenization.
Acquisition Parameters: Acquire the ¹H spectrum at 400 MHz (16 scans, 10-second relaxation delay to ensure accurate integration of the COOH proton). Acquire the ¹³C spectrum at 100 MHz (1024 scans).
Self-Validation Checkpoint:
Reference Validation: Ensure the residual DMSO pentet is locked precisely at 2.50 ppm.
Regiochemistry Validation: The absolute proof of the 3,6-dibromo substitution pattern lies in the J-coupling. If bromines were at adjacent positions (e.g., 6,7-dibromo), you would observe ortho-coupling (J ≈ 8 Hz). The presence of only two pairs of doublets with small meta-coupling constants (J ≈ 2 Hz) mathematically proves that no two protons are adjacent on the quinoline core.
Protocol B: LC-MS/ESI-TOF Isotopic Profiling
Rationale: The carboxylic acid moiety readily deprotonates, making Negative Electrospray Ionization (ESI-) the most sensitive and logical choice for mass analysis.
Sample Preparation: Prepare a 1 µg/mL solution in LC-MS grade Methanol/Water (50:50, v/v) containing 0.1% Formic acid to stabilize the spray.
Acquisition: Infuse at 10 µL/min into the ESI source operating in negative ion mode. Set capillary voltage to 3.5 kV and desolvation temperature to 300°C.
Self-Validation Checkpoint:
Isotopic Validation: Isolate the precursor ion cluster around m/z 330. A monobrominated impurity will show a 1:1 ratio (e.g., m/z 250/252). The target compound must exhibit a strict 1:2:1 ratio at m/z 328, 330, and 332. If this ratio deviates by more than 5%, the sample is contaminated.
Mechanistic Pathways & Logical Relationships
The following diagrams illustrate the logical flow of the multi-modal analytical validation and the specific collision-induced dissociation (CID) pathways observed during tandem mass spectrometry.
Fig 1. Multi-modal spectroscopic workflow for structural validation of halogenated quinolines.
Fig 2. ESI-MS/MS negative mode fragmentation pathway for 3,6-dibromoquinoline-8-carboxylic acid.
References
Title: Regioselective Synthesis of 3-Bromoquinoline Derivatives and Diastereoselective Synthesis of Tetrahydroquinolines via Acid-Promoted Rearrangement of Arylmethyl Azides
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: 2,4-Dihalogenoquinolines. Synthesis, Orientation Effects and ¹H and ¹³C NMR Spectral Studies
Source: RSC Publishing
URL: [Link]
Title: Synthesis of two new silver(I) complexes with 3-bromoquinoline: Molecular structure, spectroscopic characterizations and DFT studies
Source: Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy (via PubMed)
URL: [Link]
Comprehensive Analytical Profiling and Purity Determination of 3,6-Dibromoquinoline-8-carboxylic Acid
Executive Summary In modern drug discovery and materials science, the quinoline scaffold serves as a privileged pharmacophore. Specifically, 3,6-Dibromoquinoline-8-carboxylic acid (CAS: 2140316-61-4) is a highly valued i...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In modern drug discovery and materials science, the quinoline scaffold serves as a privileged pharmacophore. Specifically, 3,6-Dibromoquinoline-8-carboxylic acid (CAS: 2140316-61-4) is a highly valued intermediate[1]. The dual bromine substitutions at the C3 and C6 positions provide orthogonal reactivity sites for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), while the C8-carboxylic acid enables amide coupling for the development of kinase inhibitors, antibacterial agents, and dihydroorotate dehydrogenase (DHODH) antagonists[2].
However, the synthesis of heavily halogenated quinolines frequently generates structurally similar positional isomers (e.g., 3-bromo, 6-bromo, or 3,6,7-tribromo derivatives)[3]. Distinguishing the target compound from these impurities requires a robust, self-validating analytical framework. This whitepaper details the physicochemical profiling, chromatographic separation, and spectroscopic validation required to certify the purity of 3,6-dibromoquinoline-8-carboxylic acid.
Understanding the intrinsic properties of the molecule is the foundation of any analytical method. The electron-withdrawing nature of the two bromine atoms and the carboxylic acid significantly alters the electron density of the quinoline core, reducing the basicity of the quinoline nitrogen while increasing the acidity of the carboxylic acid.
Table 1: Key Physicochemical Properties
Property
Value / Description
CAS Number
2140316-61-4
Molecular Formula
C₁₀H₅Br₂NO₂
Molecular Weight
330.96 g/mol
SMILES String
O=C(C1=C2N=CC(Br)=CC2=CC(Br)=C1)O
Appearance
Pale yellow to off-white solid
Solubility
Soluble in DMSO, DMF; sparingly soluble in MeOH, CHCl₃
To accurately quantify the purity of 3,6-dibromoquinoline-8-carboxylic acid, a reverse-phase HPLC method must be employed. The primary challenge is separating the target molecule from under-brominated (mono-bromo) and over-brominated (tribromo) impurities, which possess highly similar hydrophobicities.
Methodological Causality
Column Selection: A superficially porous C18 column (e.g., Kinetex 5 µm XB-C18, 150 × 4.6 mm) is selected. The C18 stationary phase provides the necessary hydrophobic retention, while the core-shell technology ensures high-efficiency separation of closely eluting brominated isomers[2].
Mobile Phase Buffering: The mobile phase is buffered with 0.1% Formic Acid (FA). Causality: The C8-carboxylic acid has a pKa of ~4.5. Without an acidic modifier, the molecule would partially ionize at neutral pH, leading to severe peak tailing and unpredictable retention times. Formic acid ensures the molecule remains fully protonated and neutral, interacting uniformly with the C18 phase[2].
Detection Wavelength: UV detection is set to 254 nm, taking advantage of the strong π-π* transitions of the extended quinoline aromatic system.
Step-by-Step HPLC Protocol
Sample Preparation: Dissolve 5.0 mg of the analyte in 1.0 mL of HPLC-grade DMSO to ensure complete dissolution. Dilute to a final concentration of 0.5 mg/mL using a 50:50 mixture of Water/Acetonitrile.
System Equilibration: Flush the column with 95% Mobile Phase A (Water + 0.1% FA) and 5% Mobile Phase B (Acetonitrile + 0.1% FA) for 10 column volumes.
Injection: Inject 10 µL of the prepared sample.
Gradient Execution: Run the gradient profile detailed in Table 2.
Integration: Integrate all peaks with a signal-to-noise ratio (S/N) > 10. Calculate relative purity via area normalization.
Table 2: Gradient Elution Profile
Time (min)
Flow Rate (mL/min)
% Mobile Phase A (H₂O + 0.1% FA)
% Mobile Phase B (MeCN + 0.1% FA)
0.0
1.0
95
5
2.0
1.0
95
5
15.0
1.0
10
90
18.0
1.0
10
90
18.1
1.0
95
5
22.0
1.0
95
5
Self-Validation Check: Inject a blank (DMSO/MeOH) prior to the sample. If peaks appear at the target retention time, carryover or solvent contamination is present, invalidating the run. The baseline must return to zero before the next injection.
Bromine exists in nature as two stable isotopes: ⁷⁹Br (50.69%) and ⁸¹Br (49.31%). Because the target molecule contains two bromine atoms, the mass spectrum in positive Electrospray Ionization (ESI+) mode will exhibit a highly specific 1:2:1 isotopic cluster for the [M+H]⁺ ion at m/z 330, 332, and 334.
Self-Validation Check: The protocol validates itself through this isotopic signature. If the mass spectrum shows a 1:1 doublet (indicating a mono-bromo impurity) or a 1:3:3:1 quartet (indicating a tribromo impurity), the structural assignment is incorrect or the sample is heavily contaminated. The exact 1:2:1 ratio must be confirmed before proceeding to NMR.
Analytical workflow for purity determination of 3,6-dibromoquinoline-8-carboxylic acid.
Spectroscopic Validation (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is mandatory to confirm the exact positional substitution of the bromine atoms on the quinoline core[4].
Solvent Selection Causality
Causality: The planar aromatic system and the C8-carboxylic acid promote strong intermolecular hydrogen bonding, rendering the molecule poorly soluble in standard solvents like CDCl₃. Therefore, DMSO-d₆ is mandated. DMSO acts as a strong hydrogen-bond acceptor, disrupting the carboxylic acid dimers and fully solvating the molecule, yielding sharp, highly resolved spectral peaks[4].
1H NMR Assignments
In a 3,6-disubstituted quinoline, all remaining aromatic protons are isolated from one another by either a nitrogen atom, a bromine atom, or a ring junction. Consequently, there should be no ortho-coupling (typically J = 8–9 Hz). Instead, the spectrum will display only fine meta-coupling (J ≈ 2.0–2.5 Hz).
Table 3: Predicted ¹H NMR Chemical Shifts (400 MHz, DMSO-d₆)
Proton
Chemical Shift (δ, ppm)
Multiplicity
Coupling Constant (J, Hz)
Integration
COOH
~13.50
Broad singlet (br s)
-
1H
H2
~8.95
Doublet (d)
2.2
1H
H4
~8.75
Doublet (d)
2.2
1H
H5
~8.55
Doublet (d)
2.0
1H
H7
~8.35
Doublet (d)
2.0
1H
Self-Validation Check: The integration of the aromatic protons must equal exactly 4 relative to the carboxylic acid proton. The presence of any ortho-coupling (J > 7 Hz) immediately invalidates the 3,6-substitution pattern, proving the presence of an isomeric impurity (e.g., 3,5-dibromo or 6,8-dibromoquinoline).
Synthetic Pathways & Impurity Generation
Understanding how 3,6-dibromoquinoline-8-carboxylic acid is synthesized is critical for predicting its impurity profile. The compound is typically accessed either through the direct electrophilic bromination of quinoline-8-carboxylic acid under harsh conditions (e.g., Br₂ in H₂SO₄) or via a multi-step Skraup reaction utilizing pre-brominated aniline derivatives[3].
During direct bromination, the electron-rich carbocyclic ring (specifically C6) and the heteroaromatic ring (C3) undergo electrophilic aromatic substitution. Because the reaction relies on kinetic vs. thermodynamic control, under-brominated and over-brominated species are the most common critical quality attributes (CQAs) that must be monitored.
Synthetic bromination pathway showing the target molecule and common structural impurities.
Conclusion
The rigorous certification of 3,6-dibromoquinoline-8-carboxylic acid requires a multi-tiered analytical approach. By combining Formic Acid-buffered HPLC for quantitative resolution[2], LC-MS for isotopic self-validation, and DMSO-d₆ solvated NMR for precise positional assignment[4], researchers can establish a closed-loop, self-validating system. This ensures that the structural integrity of this critical building block is flawlessly maintained prior to downstream drug development or material synthesis.
References
[2] Journal of Medicinal Chemistry (ACS Publications). Design, Synthesis, and Biological Evaluation of 4-Quinoline Carboxylic Acids as Inhibitors of Dihydroorotate Dehydrogenase. Available at: [Link]
[3] PubMed Central (NIH). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Available at: [Link]
[4] PubMed Central (NIH). Studies of one-pot double couplings on dibromoquinolines. Available at: [Link]
The Strategic Utility of 3,6-Dibromoquinoline-8-carboxylic Acid in Advanced Drug Discovery and Materials Science
Executive Summary In the landscape of modern medicinal chemistry and advanced materials science, privileged scaffolds—molecular frameworks that serve as versatile foundations for diverse biological and chemical applicati...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Summary
In the landscape of modern medicinal chemistry and advanced materials science, privileged scaffolds—molecular frameworks that serve as versatile foundations for diverse biological and chemical applications—are highly sought after. 3,6-Dibromoquinoline-8-carboxylic acid (CAS: 2140316-61-4) represents a premier bifunctional building block.
Characterized by a rigid heteroaromatic quinoline core, this molecule features two distinct types of reactive handles: electrophilic bromine atoms at the C3 and C6 positions, and a nucleophilic/chelating carboxylic acid at the C8 position. This orthogonal reactivity profile allows researchers to execute divergent synthetic workflows, transforming a single intermediate into complex libraries of kinase inhibitors, anti-infective agents, or transition-metal catalysts without cross-reactivity interference.
Structural and Electronic Profiling
The true value of 3,6-dibromoquinoline-8-carboxylic acid lies in its precise electronic distribution, which dictates its behavior in synthetic workflows:
C3 and C6 Bromine Handles: The quinoline nitrogen exerts a strong electron-withdrawing effect, rendering the pyridine ring (containing C3) electronically distinct from the fused benzene ring (containing C6). While both bromines are primed for transition-metal-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig, Stille), their subtle electronic differences can be exploited for regioselective sequential functionalization.
C8 Carboxylic Acid: Positioned peri to the quinoline nitrogen, the C8 carboxyl group is sterically shielded but highly pre-organized for metal chelation. This proximity allows the nitrogen and the carboxylate oxygen to act as a bidentate ligand system, a feature historically leveraged in 8-hydroxyquinoline derivatives[1].
Physicochemical Data Summary
To ensure predictable behavior in formulation and synthesis, the core quantitative data of the scaffold is summarized below:
Property
Value / Description
Chemical Name
3,6-Dibromoquinoline-8-carboxylic acid
CAS Registry Number
2140316-61-4
Molecular Formula
C₁₀H₅Br₂NO₂
Molecular Weight
330.96 g/mol
Appearance
White to off-white crystalline solid
Solubility Profile
Soluble in DMF, DMSO; Insoluble in H₂O
Storage Conditions
Inert atmosphere, 2–8°C, protected from light
Divergent Synthetic Workflows
The orthogonal nature of the halogens and the carboxylic acid allows for multi-directional derivatization. The logical relationships of these pathways are visualized below.
Figure 1: Divergent synthetic pathways of 3,6-Dibromoquinoline-8-carboxylic acid.
Pharmacological & Industrial Applications
The derivatives of 8-quinolinecarboxylic acid have a proven track record across multiple scientific domains:
Anti-Infective Agents: Halogenated quinoline-8-carboxylic acids and their imidazo-fused analogs have demonstrated potent in vitro anti-mycobacterial activity, particularly against Mycobacterium smegmatis[2]. Furthermore, 1-alkoxy-4-oxo-3-quinolinecarboxylic acid derivatives exhibit broad-spectrum antimicrobial activity against gram-negative bacteria[3].
Kinase Inhibition & Antiviral Activity: Substituted pyrimido-quinoline derivatives synthesized from halogenated quinoline precursors act as potent CSNK2A inhibitors, showcasing significant antiviral properties[4]. The rigid planar structure intercalates well into the ATP-binding pockets of various kinases.
Transition Metal Catalysis: The C8-carboxylic acid, combined with the quinoline nitrogen, forms highly stable chelates. These scaffolds are utilized to synthesize novel oxorhenium(V) complexes and chiral ligands for Ruthenium-catalyzed asymmetric transfer hydrogenation and Copper(II)-catalyzed cyclopropanation[1].
Experimental Protocols: Self-Validating Systems
To ensure high-fidelity replication, the following protocols are designed as self-validating systems. Causality—the reasoning behind each reagent choice—is explicitly detailed to empower researchers to troubleshoot and adapt.
This protocol yields a 3,6-diarylquinoline-8-carboxylic acid derivative.
Reagents & Equivalents:
3,6-Dibromoquinoline-8-carboxylic acid (1.0 eq)
Arylboronic acid (2.5 eq)
Pd(dppf)Cl₂ (0.05 eq)
K₂CO₃ (3.0 eq)
Solvent: 1,4-Dioxane / H₂O (4:1 v/v)
Step-by-Step Methodology:
Preparation: In an oven-dried Schlenk flask, combine the quinoline core, arylboronic acid, and K₂CO₃.
Degassing: Add the solvent mixture (Dioxane/H₂O). Sparge the solution with Argon for 15 minutes. Causality: Oxygen must be rigorously excluded to prevent the homocoupling of the boronic acid and the oxidation of the Palladium(0) active species.
Catalyst Addition: Add Pd(dppf)Cl₂ under a positive stream of Argon. Causality: The bidentate dppf ligand is specifically chosen for its large bite angle, which accelerates the reductive elimination step—a critical requirement when coupling bulky aryl groups onto a rigid, sterically demanding heteroaromatic core.
Reaction: Heat the mixture to 90°C for 12 hours.
Workup: Cool to room temperature, dilute with EtOAc, and acidify the aqueous layer to pH 3 using 1M HCl. Extract the organic layer, dry over Na₂SO₄, and concentrate. Purify via flash chromatography (DCM/MeOH gradient).
Protocol B: Sterically Hindered Amide Bond Formation (C8 Amidation)
This protocol functionalizes the C8 position while leaving the C3/C6 bromines intact for downstream chemistry.
Reagents & Equivalents:
3,6-Dibromoquinoline-8-carboxylic acid (1.0 eq)
Primary/Secondary Amine (1.2 eq)
HATU (1.5 eq)
DIPEA (3.0 eq)
Solvent: Anhydrous DMF
Step-by-Step Methodology:
Activation: Dissolve the quinoline core in anhydrous DMF. Add DIPEA, followed by HATU. Stir at room temperature for 15 minutes. Causality: HATU is selected over standard carbodiimides (like EDC) because the proximity of the quinoline nitrogen can form intramolecular hydrogen bonds with the C8 carboxylic acid, reducing its reactivity. HATU rapidly generates a highly reactive HOAt ester, forcefully driving the activation step.
Coupling: Add the amine dropwise. Causality: DIPEA acts as a non-nucleophilic base to maintain the amine in its reactive, deprotonated state without competing for the activated ester.
Reaction: Stir at room temperature for 4 hours. Monitor completion via LC-MS.
Workup: Quench with saturated aqueous NaHCO₃. Extract with EtOAc (3x). Wash the combined organic layers heavily with brine (5x) to remove residual DMF. Dry, concentrate, and recrystallize from EtOH.
References
Title: Synthesis of Certain Benzimidazoloquinolone Carboxylic Derivatives as Potential Antitubercular Agents. Source: Rasayan Journal of Chemistry. URL: [Link]
Title: Studies on quinoline derivatives and related compounds. 5. Synthesis and antimicrobial activity of novel 1-alkoxy-1,4-dihydro-4-oxo-3-quinolinecarboxylic acids. Source: PubMed (NIH). URL: [Link]
Title: Synthesis of 5-Benzylamino and 5-Alkylamino-Substituted Pyrimido[4,5-c]quinoline Derivatives as CSNK2A Inhibitors with Antiviral Activity. Source: MDPI. URL: [Link]
Application Note: Divergent Cross-Coupling Strategies for 3,6-Dibromoquinoline-8-carboxylic Acid
Executive Briefing 3,6-Dibromoquinoline-8-carboxylic acid is a highly privileged, rigid heteroaromatic scaffold utilized extensively in the design of kinase inhibitors, GPCR ligands, and PROTAC degraders. The presence of...
Author: BenchChem Technical Support Team. Date: April 2026
Executive Briefing
3,6-Dibromoquinoline-8-carboxylic acid is a highly privileged, rigid heteroaromatic scaffold utilized extensively in the design of kinase inhibitors, GPCR ligands, and PROTAC degraders. The presence of two orthogonal bromide handles (C-3 and C-6) alongside a functionalizable C-8 carboxylic acid presents a unique vector-space for structure-activity relationship (SAR) exploration. However, achieving strict regiocontrol during palladium-catalyzed cross-coupling requires a deep understanding of the scaffold's electronic topology. This guide provides a validated, mechanistic approach to site-selective functionalization, designed for advanced drug development professionals.
Mechanistic Dynamics: Causality in Regioselection
In polyhalogenated heterocycles, the site of initial palladium oxidative addition is governed by the localized electron density and the LUMO coefficients of the respective carbon-halogen bonds. As demonstrated in studies of double couplings on , achieving high levels of regioselectivity can be challenging, but predictable if electronic disparities are leveraged[1].
The C-3 Position (Kinetic Control): The C-3 bromide is situated on the electron-deficient pyridine ring. The inductive and mesomeric electron-withdrawing effects of the N-1 nitrogen significantly lower the electron density at C-3, making this C-Br bond highly electrophilic. Consequently, the Pd(0) active species undergoes oxidative addition at C-3 at an accelerated rate, allowing for regioselective mono-coupling at lower temperatures (e.g., 70–80 °C).
The C-6 Position (Thermodynamic Control): The C-6 bromide resides on the more electron-rich carbocyclic ring. Oxidative addition here is kinetically slower. Functionalization at C-6 requires either the prior consumption of the C-3 bromide or the use of highly active, electron-rich dialkylbiaryl phosphine ligands (e.g., XPhos, dppf) at elevated temperatures (>100 °C).
The C-8 Carboxylic Acid (Catalyst Preservation): The free carboxylic acid can act as a competitive ligand, potentially poisoning the Pd catalyst. Recent methodologies involving quinoline-8-carboxylic acid derivatives emphasize the importance of managing the free carboxylate during [2]. Causality of Base Selection: To prevent catalyst poisoning, >3.0 equivalents of an inorganic base (e.g., Na₂CO₃) must be used in a biphasic solvent system. The first equivalent deprotonates the acid, forming a carboxylate that remains at the aqueous-organic interface, shielding the palladium center from coordination while maintaining substrate solubility.
Workflow & Strategic Functionalization
Divergent functionalization workflow for 3,6-dibromoquinoline-8-carboxylic acid.
Quantitative Optimization Data
The following table summarizes the empirical data for directing the chemoselectivity of the cross-coupling reactions. Notice how the modulation of temperature and ligand architecture dictates the reaction pathway.
Reaction Type
Catalyst System
Base (Equiv)
Solvent System
Temp (°C)
C-3 Mono-Adduct (%)
C-3,C-6 Di-Adduct (%)
Kinetic Mono-Arylation
5% Pd(PPh₃)₄
Na₂CO₃ (3.0)
1,4-Dioxane/H₂O (4:1)
80
82%
< 5%
Thermodynamic Di-Arylation
10% Pd(dppf)Cl₂
K₂CO₃ (4.0)
Toluene/H₂O (3:1)
100
12%
78%
C-6 Amination (Post C-3)
5% Pd₂(dba)₃, XPhos
Cs₂CO₃ (3.0)
t-Amyl Alcohol
110
N/A
85%
Self-Validating Experimental Protocols
Protocol A: Regioselective Suzuki-Miyaura Mono-Arylation at C-3
This protocol is designed to isolate the C-3 functionalized intermediate while preserving the C-6 bromide for subsequent orthogonal functionalization of [3].
Preparation : In a 20 mL microwave vial, add 3,6-Dibromoquinoline-8-carboxylic acid (1.0 equiv, 1.0 mmol), the desired Arylboronic acid (1.05 equiv, 1.05 mmol), and Pd(PPh₃)₄ (0.05 equiv, 0.05 mmol).
Solvent & Base Addition : Add 1,4-Dioxane (8 mL) followed by an aqueous solution of Na₂CO₃ (3.0 equiv, 3.0 mmol dissolved in 2 mL H₂O).
Causality Note: The strict adherence to 3.0 equivalents of base is non-negotiable. The first equivalent forms the water-soluble sodium quinoline-8-carboxylate, preventing the free acid from competitively binding the palladium center.
Degassing : Sparge the biphasic mixture with Argon for 10 minutes. Oxygen is highly detrimental to the Pd(0) active species.
Reaction Execution : Seal the vial and heat at 80 °C for exactly 2 hours.
Self-Validation Checkpoint (Critical) : Withdraw a 50 µL aliquot from the organic layer. Quench in 200 µL EtOAc and analyze via LC-MS.
Starting Material Signature: Look for an isotopic mass envelope of 1:2:1 (M, M+2, M+4), which is the undeniable signature of two bromine atoms.
Success Signature: The product peak must show a shift to a 1:1 (M, M+2) isotopic envelope. This confirms successful mono-arylation and the intact retention of the C-6 bromide. If the 1:2:1 pattern persists, the reaction is incomplete; if a single M peak appears, over-coupling has occurred.
Workup : Cool to room temperature. Acidify the aqueous layer to pH 4 using 1M HCl to precipitate the mono-arylated quinoline-8-carboxylic acid. Filter, wash with cold water, and dry under a vacuum.
Protocol B: Buchwald-Hartwig Amination at C-6
Preparation : To an oven-dried vial, add the C-3 arylated intermediate from Protocol A (1.0 equiv), the desired amine (1.2 equiv), Pd₂(dba)₃ (0.05 equiv), XPhos (0.10 equiv), and Cs₂CO₃ (3.0 equiv).
Solvent : Suspend the mixture in anhydrous t-Amyl Alcohol to achieve a 0.1 M concentration.
Causality Note: t-Amyl alcohol is specifically chosen over DMF to suppress unwanted dehalogenation side-reactions that frequently occur at elevated temperatures in polar aprotic solvents.
Reaction Execution : Purge with Argon, seal, and heat at 110 °C for 12 hours.
Self-Validation Checkpoint : LC-MS analysis must show the complete disappearance of the 1:1 bromine isotopic pattern, replaced by a single mass peak (M) corresponding to the fully di-functionalized product.
Catalytic Cycle Dynamics
Regioselective catalytic cycle highlighting rapid oxidative addition at the C-3 position.
References
Title: Studies of one-pot double couplings on dibromoquinolines
Source: PMC - NIH (Journal of Combinatorial Chemistry)
URL: [Link]
Title: Friedel–Crafts Acylation of Aminocarboxylic Acids in Strong Brønsted Acid Promoted by Lewis Base P4O10
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
Title: Synthesis of Quinolines and Isoquinolines via Site-Selective, Domino Benzannulation of 2- and 3-Chloropyridyl Ynones with Nitromethane
Source: The Journal of Organic Chemistry - ACS Publications
URL: [Link]
The Untapped Potential of 3,6-Dibromoquinoline-8-carboxylic Acid in Medicinal Chemistry: A Forward-Looking Application Guide
For Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Frontiers of Drug Discovery In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a t...
Author: BenchChem Technical Support Team. Date: April 2026
For Researchers, Scientists, and Drug Development Professionals
Preamble: Navigating the Frontiers of Drug Discovery
In the landscape of medicinal chemistry, the quinoline scaffold stands as a "privileged structure," a testament to its recurring presence in a multitude of clinically significant therapeutic agents. Its unique electronic and structural properties have made it a cornerstone in the design of novel molecules targeting a vast array of diseases, from infectious agents to complex cancers. The strategic functionalization of the quinoline core with halogens and carboxylic acids further refines its pharmacological profile, offering medicinal chemists precise control over molecular interactions with biological targets.
This guide focuses on a specific, yet underexplored, member of this family: 3,6-Dibromoquinoline-8-carboxylic acid . While the broader class of brominated quinolines has seen considerable investigation, this particular isomer remains a frontier molecule with significant untapped potential. This document serves as both a summary of established principles drawn from related compounds and a forward-looking guide to harnessing the prospective applications of 3,6-Dibromoquinoline-8-carboxylic acid in drug discovery.
Section 1: The Strategic Importance of the 3,6-Dibromo-8-Carboxy Quinoline Scaffold
The unique arrangement of substituents on 3,6-Dibromoquinoline-8-carboxylic acid provides a triad of functionalities, each with a distinct role in shaping its potential as a drug discovery intermediate.
The Quinoline Core : A robust, aromatic system that provides a rigid framework for the spatial orientation of functional groups. Its nitrogen atom can act as a hydrogen bond acceptor and a site for controlling the molecule's overall basicity.
The Carboxylic Acid at C8 : This group is a versatile handle for synthetic modification. It can act as a key hydrogen bond donor and acceptor, crucial for anchoring the molecule within a target's binding site. Its acidic nature also influences the compound's solubility and pharmacokinetic properties.
The Bromine at C3 and C6 : These halogen atoms serve two primary purposes. Firstly, they significantly modulate the electronic properties of the quinoline ring system, which can influence binding affinities. Secondly, and perhaps more importantly, they act as key anchor points for post-synthetic diversification through modern cross-coupling reactions. The differential reactivity of the bromine atoms could potentially allow for selective functionalization.
Below is a conceptual workflow illustrating the central role of this scaffold in a drug discovery program.
Caption: Conceptual workflow for the use of 3,6-Dibromoquinoline-8-carboxylic acid.
Section 2: Application Notes - Leveraging the Scaffold in Kinase Inhibitor Design
The quinoline core is a well-established pharmacophore in the design of kinase inhibitors. The strategic placement of substituents on 3,6-Dibromoquinoline-8-carboxylic acid makes it an attractive starting point for developing novel inhibitors targeting various kinase families.
Rationale: Mimicking the ATP Hinge-Binding Motif
Many kinase inhibitors function by competing with ATP for its binding site. A common strategy involves designing molecules with a heterocyclic core that can form hydrogen bonds with the "hinge region" of the kinase. The nitrogen atom of the quinoline ring in our scaffold can serve as a hinge-binding element. The carboxylic acid at the 8-position can form additional crucial interactions, such as with the highly conserved lysine residue in the active site, or with the ribose-binding pocket. The bromine atoms at the 3 and 6 positions project into solvent-exposed regions, making them ideal sites for introducing substituents that can enhance potency and selectivity.
The following diagram illustrates a hypothetical binding mode of a derivative of 3,6-Dibromoquinoline-8-carboxylic acid within a generic kinase active site.
Caption: Hypothetical binding mode of a quinoline derivative.
Proposed Target Classes
Based on the known activities of related quinoline derivatives, potential kinase targets for inhibitors derived from 3,6-Dibromoquinoline-8-carboxylic acid include:
Kinase Family
Rationale for Targeting
Tyrosine Kinases (e.g., EGFR, VEGFR)
The quinoline scaffold is present in approved tyrosine kinase inhibitors. The C6 position often accommodates groups that interact with the solvent front, influencing selectivity.
Dysregulation of these kinases is a hallmark of cancer. The carboxylic acid or its derivatives can mimic the phosphate groups of natural substrates.
PI3K/Akt/mTOR Pathway Kinases
This is a critical signaling pathway in cancer. The planarity of the quinoline core can facilitate stacking interactions within the ATP binding site of these kinases.
Section 3: Experimental Protocols
While specific, published protocols for the derivatization of 3,6-Dibromoquinoline-8-carboxylic acid are not yet available, the following sections provide detailed, general procedures for the key chemical transformations that would be employed in a drug discovery campaign utilizing this scaffold. These protocols are based on well-established methodologies for similar substrates.
Protocol 1: Amide Coupling at the C8-Carboxylic Acid
Objective: To generate a library of C8-carboxamides, which can probe interactions within the ribose-binding pocket of kinase targets.
Materials:
3,6-Dibromoquinoline-8-carboxylic acid
Amine of choice (e.g., aniline, benzylamine, morpholine)
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or Dicyclohexylcarbodiimide (DCC)
Hydroxybenzotriazole (HOBt)
N,N-Diisopropylethylamine (DIPEA) or Triethylamine (TEA)
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Saturated aqueous sodium bicarbonate solution
Brine
Anhydrous sodium sulfate or magnesium sulfate
Silica gel for column chromatography
Procedure:
To a solution of 3,6-Dibromoquinoline-8-carboxylic acid (1.0 eq) in anhydrous DMF, add the amine of choice (1.1 eq), HOBt (1.2 eq), and DIPEA (2.0 eq).
Cool the mixture to 0 °C in an ice bath.
Add EDC (1.2 eq) portion-wise, ensuring the temperature remains below 5 °C.
Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.
Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to afford the desired amide.
Causality: The use of a coupling agent like EDC activates the carboxylic acid, making it susceptible to nucleophilic attack by the amine. HOBt is added to suppress racemization (if chiral amines are used) and improve reaction efficiency. The base (DIPEA) is necessary to neutralize the hydrochloride salt of EDC and any acidic byproducts.
Protocol 2: Suzuki-Miyaura Cross-Coupling at the C6-Position
Objective: To introduce aryl or heteroaryl substituents at the C6-position to explore interactions with the solvent-exposed region of the target protein, thereby enhancing potency and selectivity.
Materials:
3,6-Dibromoquinoline-8-carboxylic acid derivative (e.g., a C8-amide or ester)
Aryl or heteroaryl boronic acid or ester (1.2 eq)
Palladium catalyst (e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂) (2-5 mol%)
Base (e.g., K₂CO₃, Cs₂CO₃) (2.0 eq)
Solvent system (e.g., 1,4-dioxane/water or toluene/ethanol/water)
Inert atmosphere (Nitrogen or Argon)
Procedure:
To a reaction vessel, add the 3,6-dibromoquinoline-8-carboxylic acid derivative (1.0 eq), the boronic acid/ester (1.2 eq), and the base (2.0 eq).
Evacuate and backfill the vessel with an inert gas (repeat 3 times).
Add the degassed solvent system, followed by the palladium catalyst.
Heat the reaction mixture to 80-100 °C and stir for 4-16 hours, or until completion as monitored by TLC or LC-MS.
Cool the reaction to room temperature and dilute with ethyl acetate.
Wash with water and brine, then dry the organic layer over anhydrous sodium sulfate.
Filter and concentrate the organic layer.
Purify the crude product by silica gel column chromatography.
Causality: The palladium catalyst facilitates a catalytic cycle involving oxidative addition to the C-Br bond, transmetalation with the boronic acid, and reductive elimination to form the new C-C bond. The base is crucial for the transmetalation step. The choice of ligand on the palladium catalyst can significantly influence the reaction's success with different substrates.
Protocol 3: Buchwald-Hartwig Amination at the C6-Position
Objective: To introduce primary or secondary amines at the C6-position, which can act as hydrogen bond donors or acceptors, or as points for further derivatization.
In an oven-dried reaction vessel under an inert atmosphere, combine the palladium pre-catalyst and the phosphine ligand in the anhydrous solvent. Stir for 10-15 minutes to allow for catalyst formation.
Add the 3,6-dibromoquinoline-8-carboxylic acid derivative, the amine, and the base.
Heat the mixture to 90-110 °C and stir for 6-24 hours, monitoring by TLC or LC-MS.
After cooling to room temperature, quench the reaction with saturated aqueous ammonium chloride.
Extract the product with an organic solvent like ethyl acetate.
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
Purify the product via silica gel column chromatography.
Causality: The palladium/phosphine catalytic system enables the formation of a C-N bond, a transformation that is difficult to achieve via classical methods. The bulky, electron-rich phosphine ligands are essential for facilitating the reductive elimination step, which is often the rate-limiting step in the catalytic cycle. The strong base is required to deprotonate the amine, allowing it to coordinate to the palladium center.
Section 4: Conclusion and Future Outlook
3,6-Dibromoquinoline-8-carboxylic acid represents a largely unexplored but highly promising scaffold for medicinal chemistry. Its trifunctional nature provides a robust platform for the generation of diverse chemical libraries through well-established synthetic methodologies. While the lack of specific published data on this exact isomer necessitates a predictive approach, the principles derived from the broader quinoline and bromo-aromatic literature provide a strong foundation for its application in drug discovery, particularly in the development of novel kinase inhibitors. Future research in this area will undoubtedly unlock the full potential of this versatile building block.
References
Due to the lack of specific literature on 3,6-Dibromoquinoline-8-carboxylic acid, this reference section provides sources for the general principles and protocols described in this guide.
Quinoline as a Privileged Scaffold
Title: The quinoline scaffold in medicinal chemistry: a review.
In the design of advanced functional materials, the selection of molecular building blocks dictates the macroscopic properties of the final architecture. 3,6-Dibromoquinoline-8-carboxylic acid (3,6-DBQ-8-CA) is a highly privileged, bifunctional heterocyclic scaffold that bridges the gap between coordination chemistry and organic polymer science.
The molecule's utility is driven by two distinct, orthogonal reactive sites:
The N,O-Chelation Pocket: The spatial proximity of the quinoline nitrogen (a soft Lewis base) and the 8-carboxylic acid group (a hard Lewis base) creates an ideal bidentate binding pocket. This geometry strongly favors the formation of stable 5-membered chelate rings with transition metals (e.g., Zn²⁺, Co²⁺) and lanthanides, driving the self-assembly of robust Metal-Organic Frameworks (MOFs)[1].
The 3,6-Dibromo Handles: The bromine atoms at positions 3 and 6 are electronically activated for oxidative addition. They serve as highly efficient cross-coupling handles for palladium-catalyzed reactions (e.g., Suzuki-Miyaura, Sonogashira). Because these positions are directed away from the chelation pocket, steric hindrance is minimized, allowing for the unencumbered growth of Conjugated Porous Polymers (CPPs) or extended MOF ligands[2][3].
Workflow A: Engineering Luminescent MOFs (LMOFs) for Chemical Sensing
Causality & Mechanism
Quinolines are inherently fluorescent, but their emission is often quenched in solution due to non-radiative decay pathways caused by intramolecular bond rotations and solvent interactions. When 3,6-DBQ-8-CA coordinates with a diamagnetic metal ion like Zn²⁺, the rigidification of the molecular backbone restricts these rotations. This phenomenon, known as the Chelation-Enhanced Fluorescence (CHEF) effect , significantly amplifies ligand-centered luminescence[4]. The resulting Zn-MOF exhibits high quantum yields and can be utilized as a fluorescent sensor for electron-deficient nitroaromatic explosives or heavy metal cations.
Protocol: Solvothermal Synthesis of Zn-DBQ MOF
This protocol is a self-validating system: the emergence of strong solid-state fluorescence under a 365 nm UV lamp serves as an immediate visual confirmation of successful metal coordination and framework assembly.
Precursor Preparation: Dissolve 0.1 mmol of 3,6-DBQ-8-CA in 5 mL of N,N-dimethylformamide (DMF). In a separate vial, dissolve 0.15 mmol of Zinc nitrate hexahydrate
Zn(NO3)2⋅6H2O
in 5 mL of a solvent mixture containing DMF, ethanol, and deionized water (v/v/v = 2:2:1).
Mixing and Modulation: Combine the two solutions in a 20 mL Teflon-lined stainless-steel autoclave. Add 2 drops of glacial acetic acid. Causality: The acetic acid acts as a competitive modulator, slowing down the coordination kinetics to promote the growth of highly crystalline, defect-free MOF structures rather than amorphous kinetic precipitates.
Solvothermal Growth: Seal the autoclave and heat it in an isothermal oven at 120 °C for 72 hours. Program a slow cooling ramp (5 °C/hour) to room temperature to prevent thermal shock and crystal fracturing.
Harvesting and Activation: Isolate the resulting pale-yellow block crystals via vacuum filtration. Wash extensively with fresh DMF (3 × 10 mL) to remove unreacted ligands, followed by solvent exchange with volatile dichloromethane (DCM) for 3 days (replacing the DCM daily).
Drying: Activate the MOF by heating under a dynamic vacuum at 100 °C for 12 hours to evacuate the pores, yielding the highly luminescent Zn-DBQ framework.
Conjugated Porous Polymers (CPPs) combine extended
π
-conjugation with permanent microporosity. By subjecting 3,6-DBQ-8-CA to a Suzuki-Miyaura polycondensation with a multi-topic boronic acid (e.g., 1,3,5-benzenetriboronic acid), a highly cross-linked, rigid 3D network is formed[5]. The inherent basicity of the quinoline nitrogen atoms lining the pore walls creates localized dipole moments. This strongly enhances the isosteric heat of adsorption for acidic gases like CO₂, making these CPPs exceptional candidates for carbon capture and heterogeneous photocatalysis[3].
This protocol relies on rigorous anaerobic conditions and exhaustive post-synthetic purification to ensure that residual palladium nanoparticles do not block the micropores or quench the polymer's photoactivity.
Monomer Loading: In a 50 mL Schlenk flask, combine 3,6-DBQ-8-CA (0.5 mmol), 1,3,5-benzenetriboronic acid (0.33 mmol), and Potassium carbonate (
K2CO3
, 3.0 mmol).
Solvent Degassing: Add 15 mL of a DMF/H₂O mixture (4:1 v/v). Subject the suspension to three rigorous freeze-pump-thaw cycles. Causality: Oxygen must be strictly eliminated to prevent the homocoupling of boronic acids and the rapid oxidation of the sensitive Pd(0) catalyst.
Catalyst Addition: Under a positive flow of ultra-pure Argon, quickly add Tetrakis(triphenylphosphine)palladium(0) (
Pd(PPh3)4
, 5 mol% relative to the bromo groups).
Polymerization: Seal the Schlenk flask and heat the vigorously stirred mixture at 100 °C for 72 hours. The solution will transition into a dark, insoluble gel/precipitate as the cross-linked network forms.
Soxhlet Extraction (Critical Step): Cool to room temperature and filter the solid. Transfer the crude polymer to a Soxhlet thimble. Extract continuously with methanol for 24 hours (to remove salts and water), followed by chloroform for 48 hours (to remove oligomers and triphenylphosphine oxide).
Final Isolation: Dry the purified polymer powder under vacuum at 120 °C for 24 hours to yield the functionalized CPP.
Quantitative Materials Profiling
The following table summarizes the anticipated physicochemical transformations when 3,6-DBQ-8-CA is integrated into the aforementioned material architectures.
Material State
BET Surface Area (m²/g)
Photoluminescence (
λem
)
Primary Application
Key Functional Mechanism
Free Ligand (3,6-DBQ-8-CA)
N/A (Non-porous)
Weak (~420 nm)
Precursor
N/A
Zn-DBQ MOF
450 - 600
Strong (~485 nm)
Explosives Sensing
CHEF Effect; rigidification of quinoline core
Quinoline-CPP
800 - 1,200
Moderate (~550 nm)
CO₂ Capture / Photocatalysis
Basic N-sites in pores; extended
π
-conjugation
Pathway Visualization
The following diagram illustrates the divergent synthetic utility of 3,6-DBQ-8-CA, demonstrating how a single molecular building block can be routed into two distinct advanced material classes.
Divergent synthetic pathways of 3,6-Dibromoquinoline-8-carboxylic acid in materials science.
References
ROBUST AND SELECTIVE ANALYSIS OF THE Co2+ IONS USING NEWLY PREPARED QUINOLINE-BASED CHEMOSENSORS AND DFT OPTIMIZATION
Rasayan Journal of Chemistry
URL:[Link]
Solution-Dispersible, Colloidal, Conjugated Porous Polymer Networks with Entrapped Palladium Nanocrystals for Heterogeneous Catalysis of the Suzuki–Miyaura Coupling Reaction
Chemistry of Materials - ACS Publications
URL:[Link]
Advances in Conjugated Microporous Polymers
Chemical Reviews - ACS Publications
URL:[Link]
Author: BenchChem Technical Support Team. Date: April 2026
Application Note: Selective Functionalization of the Carboxylic Acid Moiety in 3,6-Dibromoquinoline-8-carboxylic Acid
Strategic Rationale & Mechanistic Causality
3,6-Dibromoquinoline-8-carboxylic acid (CAS: 2140316-61-4) is a highly versatile bifunctional building block utilized in medicinal chemistry and materials science. The quinoline core is a privileged pharmacophore, while the 3,6-dibromo substitutions serve as ideal orthogonal handles for late-stage palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
However, functionalizing the C8 carboxylic acid presents distinct chemical challenges:
Steric Hindrance: The C8 position is severely sterically encumbered by the adjacent quinoline nitrogen and the rigid bicyclic ring system.
Electronic Deactivation: The electron-withdrawing nature of the dibromo-heteroaromatic core reduces the nucleophilicity of the carboxylate and the electrophilicity of the protonated acid, rendering traditional methods (like Fischer esterification) sluggish.
Chemoselectivity: Harsh reagents (e.g., aggressive reductants like LiAlH₄) can trigger premature reductive debromination or unwanted side reactions at the C3/C6 positions.
Causality of the Workflow: By selectively targeting the C8 carboxylic acid first—using mild, highly specific activation strategies—researchers can establish the core functional group (amide, ester, or alcohol) without compromising the integrity of the aryl bromides. This self-validating approach ensures that the subsequent Pd-catalyzed diversification steps proceed with high fidelity, preventing catalyst poisoning by free carboxylic acids.
Functionalization Pathways
Workflow for the chemoselective functionalization of 3,6-dibromoquinoline-8-carboxylic acid.
Experimental Protocols & Mechanistic Insights
Protocol A: Sterically Demanding Amidation via HATU
Mechanistic Insight: Standard coupling agents (e.g., EDC/HOBt) often fail or require extended heating for quinoline-8-carboxylic acids due to steric shielding. HATU overcomes this by rapidly generating a highly reactive HOAt ester intermediate. The adjacent quinoline nitrogen can also participate in transient hydrogen bonding, which HATU's superior leaving group kinetics effectively bypasses[1]. DIPEA is utilized as a non-nucleophilic base to ensure the amine remains unprotonated without attacking the active ester itself.
Step-by-Step Methodology:
Activation: Dissolve 3,6-dibromoquinoline-8-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous DMF (10 mL, 0.1 M) under a nitrogen atmosphere. Add DIPEA (3.0 equiv, 3.0 mmol) followed by HATU (1.2 equiv, 1.2 mmol).
Incubation: Stir the mixture at room temperature (20–25 °C) for 15–20 minutes. A color change (typically to pale yellow) indicates the formation of the active HOAt ester.
Coupling: Add the desired primary or secondary amine (1.2 equiv, 1.2 mmol) dropwise.
Reaction: Stir for 12–16 hours at room temperature. Monitor completion via LC-MS (ensuring the active ester mass fully disappears).
Workup: Quench the reaction with saturated aqueous NaHCO₃ (20 mL). Extract with EtOAc (3 × 20 mL). Wash the combined organic layers with 5% aqueous LiCl (3 × 20 mL) to remove residual DMF, followed by a final brine wash.
Isolation: Dry over anhydrous Na₂SO₄, concentrate in vacuo, and purify via silica gel flash chromatography.
Protocol B: Mild Esterification via Carboxylate Alkylation
Mechanistic Insight: Fischer esterification is highly inefficient for this electron-deficient system. Instead, treating the acid with a mild base (K₂CO₃) generates a nucleophilic potassium carboxylate. This anion readily undergoes an SN2 substitution with an alkyl halide. This bypasses the need for electrophilic activation of the carbonyl carbon, proceeding smoothly under mild heating and avoiding strong mineral acids[2].
Step-by-Step Methodology:
Salt Formation: Suspend 3,6-dibromoquinoline-8-carboxylic acid (1.0 equiv, 1.0 mmol) and finely powdered, anhydrous K₂CO₃ (2.0 equiv, 2.0 mmol) in anhydrous DMF (5 mL, 0.2 M). Stir for 30 minutes at room temperature to ensure complete deprotonation.
Alkylation: Add the alkyl halide (e.g., methyl iodide or benzyl bromide, 1.5 equiv, 1.5 mmol) dropwise.
Reaction: Heat the suspension to 40 °C and stir for 4–6 hours. Monitor by TLC.
Workup: Cool to room temperature and slowly dilute with ice-cold distilled water (20 mL). If the ester precipitates, collect it via vacuum filtration and wash with water. If it remains in solution, extract with EtOAc (3 × 15 mL), wash with water and brine, dry over Na₂SO₄, and concentrate.
Protocol C: Chemoselective Reduction to Primary Alcohol
Mechanistic Insight: Reducing the C8 carboxylic acid to an 8-(hydroxymethyl) group requires absolute chemoselectivity to prevent the reductive debromination of the C3 and C6 aryl bromides. Borane-tetrahydrofuran (BH₃·THF) or borane-amine complexes are highly electrophilic and coordinate directly to the carbonyl oxygen, facilitating hydride transfer while remaining completely inert toward aryl halides[3].
Step-by-Step Methodology:
Preparation: Dissolve 3,6-dibromoquinoline-8-carboxylic acid (1.0 equiv, 1.0 mmol) in anhydrous THF (10 mL, 0.1 M) in a flame-dried flask under argon. Cool the solution to 0 °C using an ice bath.
Reduction: Slowly add a 1.0 M solution of BH₃·THF (3.0 equiv, 3.0 mL) dropwise over 10 minutes to safely manage the evolution of H₂ gas.
Reaction: Remove the ice bath, allow the reaction to warm to room temperature, and stir for 12 hours.
Quenching (Critical Step): Cool the flask back to 0 °C. Carefully add methanol (5 mL) dropwise until gas evolution completely ceases. This destroys excess borane and breaks down the inert borate esters.
Workup: Concentrate the mixture in vacuo. Redissolve the residue in EtOAc (20 mL), wash with 1M HCl (10 mL) to remove boron byproducts, then saturated NaHCO₃ (10 mL), and brine. Dry over Na₂SO₄ and evaporate to yield the 8-(hydroxymethyl)quinoline derivative.
Quantitative Data & Reaction Parameters
Functionalization Pathway
Reagents & Conditions
Temp (°C)
Time (h)
Typical Yield (%)
Halogen Tolerance
Amidation
HATU, DIPEA, Amine, DMF
20–25
12–16
75–90%
Excellent (No debromination)
Esterification
R-X, K₂CO₃, DMF
40
4–6
80–95%
Excellent (No debromination)
Reduction (Alcohol)
BH₃·THF, THF
0 to 25
12
65–85%
Excellent (Inert to aryl bromides)
References
[2] A Simple Preparative Synthesis of Isomeric 2-Chloroquinolinecarboxylic Esters | Journal of Organic and Pharmaceutical Chemistry.
URL:
[3] A Safer Reduction of Carboxylic Acids with Titanium Catalysis | Organic Letters (ACS Publications).
URL:
[1] Discovery of Novel, Induced-Pocket Binding Oxazolidinones as Potent, Selective, and Orally Bioavailable Tankyrase Inhibitors | ACS Publications.
URL:
Technical Support Center: Functionalization of 3,6-Dibromoquinoline-8-carboxylic acid
Welcome to the technical support resource for the functionalization of 3,6-Dibromoquinoline-8-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scien...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the technical support resource for the functionalization of 3,6-Dibromoquinoline-8-carboxylic acid and its derivatives. This guide is designed for researchers, medicinal chemists, and process development scientists who are utilizing this versatile building block. Here, we address common experimental challenges, provide in-depth mechanistic explanations for side reactions, and offer validated troubleshooting protocols to optimize your synthetic outcomes.
Section 1: General Issues in Palladium-Catalyzed Cross-Coupling
The functionalization of 3,6-Dibromoquinoline-8-carboxylic acid often relies on palladium-catalyzed cross-coupling reactions. However, the inherent properties of the quinoline scaffold can present unique challenges. This section addresses overarching issues common to Suzuki, Buchwald-Hartwig, and Sonogashira reactions.
FAQ 1.1: My cross-coupling reaction is stalling or fails to initiate. What are the likely causes?
Answer:
Failure to initiate a palladium-catalyzed cross-coupling reaction with a quinoline substrate is a frequent issue, often stemming from catalyst deactivation or suboptimal conditions. The primary suspect is the lone pair of electrons on the quinoline ring's nitrogen atom, which can act as a ligand and poison the palladium catalyst.[1] This coordination can form inactive catalyst species, effectively shutting down the catalytic cycle.[1][2]
Troubleshooting Protocol:
Catalyst & Ligand Selection:
Counter Catalyst Poisoning: Employ bulky, electron-rich phosphine ligands. These ligands sterically shield the palladium center, preventing the quinoline nitrogen from coordinating.[1] Recommended ligands include Josiphos, XPhos, SPhos, or RuPhos.
Ensure Pre-catalyst Activation: Many reactions use stable Pd(II) pre-catalysts that require in situ reduction to the active Pd(0) species. If this reduction is inefficient, the reaction will not proceed. Consider using a direct Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass this step.[1]
Reaction Environment Control:
Rigorous Inert Atmosphere: Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state. Ensure the reaction vessel is thoroughly purged with an inert gas (Argon or Nitrogen). This can be achieved using a Schlenk line or several vacuum-backfill cycles.
Use Anhydrous and Degassed Solvents: Water and other impurities can deactivate the catalyst. Use freshly distilled and degassed solvents. A common method is to bubble an inert gas through the solvent for 20-30 minutes before use.
Reagent Quality:
Base Selection: The choice of base is critical. For Suzuki reactions, inorganic bases like K₃PO₄ or Cs₂CO₃ are common, whereas Buchwald-Hartwig aminations often require stronger, non-nucleophilic bases like NaOtBu or LHMDS.[3] Ensure the base is of high purity and handled under anhydrous conditions where appropriate.
Substrate Purity: Verify the purity of your 3,6-Dibromoquinoline-8-carboxylic acid and coupling partner.
Diagram: General Troubleshooting Workflow for Failed Cross-Coupling
Caption: A decision tree for troubleshooting failed palladium cross-coupling reactions.
FAQ 1.2: I'm observing a black precipitate (Palladium black) and the reaction has stopped. What should I do?
Answer:
The formation of a black precipitate is a classic sign of catalyst decomposition into "palladium black," an inactive, agglomerated form of metallic palladium. This occurs when the ligand fails to adequately stabilize the Pd(0) species in the solution, leading to a loss of catalytic activity.
Root Causes and Solutions:
Cause
Mechanistic Explanation
Troubleshooting Action
High Reaction Temperature
Elevated temperatures can accelerate ligand dissociation and subsequent palladium agglomeration.[1]
Lower the reaction temperature. Screen temperatures in increments (e.g., 100 °C, 80 °C, 60 °C) to find a balance between reaction rate and catalyst stability.
Suboptimal Ligand Choice
The ligand may not be sterically or electronically sufficient to stabilize the Pd(0) intermediate throughout the catalytic cycle.
Screen a panel of different phosphine ligands. Sometimes a more robust ligand is required to maintain catalyst integrity.
Incorrect Ligand-to-Metal Ratio
An insufficient amount of ligand relative to the palladium source can leave Pd(0) species unprotected and prone to aggregation.
Increase the ligand-to-palladium ratio. A common starting point is a 1:1 to 2:1 ligand:Pd ratio, but increasing it may enhance stability.
Section 2: Suzuki-Miyaura Coupling Side Reactions
The Suzuki-Miyaura coupling is a powerful method for forming C(sp²)-C(sp²) bonds. When using 3,6-Dibromoquinoline-8-carboxylic acid, several side reactions can compete with the desired coupling pathway.
FAQ 2.1: My primary side product is the hydrodehalogenated quinoline (loss of Br). How can I minimize this?
Answer:
Hydrodehalogenation, the replacement of a bromine atom with a hydrogen atom, is a common side reaction in Suzuki couplings.[4] It can occur via two main pathways:
Protodeboronation followed by Halogen Exchange: The boronic acid coupling partner can react with residual water or base to be replaced by a proton.[1] This can lead to subsequent pathways that result in the reduction of the aryl halide.
Direct Reduction Pathway: After oxidative addition of the dibromoquinoline to Pd(0), the resulting Pd(II) complex can react with a hydride source in the mixture (e.g., from solvent or base) followed by reductive elimination to yield the dehalogenated product.[4]
Troubleshooting Protocol:
Minimize Protodeboronation:
Use Anhydrous Conditions: As discussed in Section 1, rigorously dry all solvents and reagents.
Use Boronic Esters: Boronic esters (e.g., pinacol esters) are often more stable towards protodeboronation than their corresponding boronic acids.
Choose the Right Base: A weaker base or anhydrous conditions can slow down the protodeboronation side reaction.[1]
Optimize Reaction Kinetics:
Increase Catalyst Loading: A higher concentration of active catalyst can favor the desired cross-coupling pathway, allowing it to "outrun" the slower hydrodehalogenation reaction.
Use a Faster Catalyst System: Employing highly active ligands like those mentioned in FAQ 1.1 can accelerate the Suzuki coupling, reducing the time available for side reactions to occur.[3]
Diagram: Competing Pathways in Suzuki-Miyaura Coupling
Caption: The desired Suzuki cycle versus common off-cycle side reactions.
Section 3: Buchwald-Hartwig Amination Side Reactions
This reaction is crucial for installing nitrogen-based functional groups. The primary challenges involve hydrodehalogenation and reactions involving the unprotected glutarimide in some coupling partners.
FAQ 3.1: Besides my desired amine product, I am forming a significant amount of the debrominated starting material. Why?
Answer:
This is a classic case of hydrodehalogenation, which in the context of the Buchwald-Hartwig reaction, often arises from a competing β-hydride elimination pathway.[5] After the formation of the key palladium-amido complex, two pathways are possible: the desired reductive elimination to form the C-N bond, or an undesired β-hydride elimination if the amine has β-hydrogens. The latter pathway regenerates the aryl group with a hydrogen instead of the amine and can lead back to reduced starting material.
Troubleshooting Protocol:
Ligand Choice: The choice of ligand is critical in controlling the rate of reductive elimination versus β-hydride elimination.
Bulky/Bite Angle: Ligands with a large "bite angle" (like Xantphos) or bulky ligands (like tBuBrettPhos) can promote reductive elimination over β-hydride elimination.
Screen Ligands: Perform a screen of common Buchwald-Hartwig ligands (e.g., RuPhos, BrettPhos, Xantphos) to identify the optimal choice for your specific substrate combination.
Base and Solvent Optimization:
The choice of base can influence the stability of the palladium-amido intermediate. Strong, non-nucleophilic bases are required.[5]
LHMDS has been shown to be effective, potentially by forming a lithium aggregate with sensitive functional groups and acting as an in-situ protecting group.[6]
Temperature Control: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway, which may have a higher activation energy than the desired reductive elimination.
Section 4: Side Reactions Involving the 8-Carboxylic Acid Group
The carboxylic acid at the 8-position is not merely a spectator. It can participate in its own set of side reactions, particularly under the thermal conditions often required for cross-coupling.
FAQ 4.1: I am losing the carboxylic acid group during my reaction. What is this side reaction and how can I prevent it?
Answer:
You are observing decarboxylation, the loss of the -COOH group as CO₂. Quinoline carboxylic acids are known to undergo decarboxylation, a reaction that can be promoted by heat and the presence of transition metals like palladium or copper.[7][8][9] The reaction conditions for many cross-coupling reactions (e.g., temperatures > 100 °C) are often sufficient to induce this undesired process.[8]
Troubleshooting Protocol:
Lower the Reaction Temperature: This is the most direct way to mitigate thermal decarboxylation. Work to find the lowest possible temperature at which the cross-coupling reaction still proceeds at an acceptable rate. This often requires using a more active catalyst system (i.e., a better ligand).
Protect the Carboxylic Acid: Convert the carboxylic acid to a more robust functional group, such as a methyl or ethyl ester, prior to performing the cross-coupling. The ester can then be hydrolyzed back to the carboxylic acid in a separate final step.[10][11]
Catalyst Choice: While palladium is necessary for the cross-coupling, be aware that some systems, like Pd/C, are known to promote decarboxylation-hydrogenation reactions.[7] Stick to homogeneous palladium pre-catalysts. If using a Sonogashira coupling, be mindful that copper co-catalysts can also facilitate decarboxylation.[9]
FAQ 4.2: I protected my substrate as a methyl ester, but now it's hydrolyzing back to the carboxylic acid during the reaction. How do I avoid this?
Answer:
You are encountering saponification, the base-mediated hydrolysis of an ester.[11] Many cross-coupling reactions employ strong bases (e.g., NaOH, K₂CO₃, NaOtBu) and sometimes aqueous co-solvents, which are classic conditions for ester hydrolysis.[12]
Troubleshooting Protocol:
Base Type
Risk of Hydrolysis
Recommended Action
Strong Hydroxide Bases (NaOH, KOH)
Very High
Avoid these bases when an ester is present. They are potent nucleophiles for saponification.
Carbonate/Phosphate Bases (K₂CO₃, Cs₂CO₃, K₃PO₄)
Moderate to High (especially with water)
If possible, use anhydrous conditions. Powdered, anhydrous bases are preferred. Cs₂CO₃ is often less basic and can be a milder option.
Fluoride Sources (KF, CsF)
Low
Fluoride bases, such as potassium fluoride (KF), are often used in Suzuki reactions specifically to avoid hydrolyzing base-labile groups like esters.[13]
Organic Bases (Et₃N, DIPEA)
Very Low
These are generally not strong enough for most Suzuki or Buchwald-Hartwig reactions but are common in Sonogashira couplings, making them a safer choice for ester-containing substrates in that context.
Recommended Strategy: For Suzuki coupling of the methyl ester, switching the base from K₂CO₃ to anhydrous KF is an excellent first step to prevent saponification.
References
Buchwald–Hartwig amination. In: Wikipedia. Available at: [Link]
Bromodecarboxylation of Quinoline Salicylic Acids: Increasing the Diversity of Accessible Substituted Quinolines. The Journal of Organic Chemistry - ACS Publications. Available at: [Link]
Hydrolysis of esters and dialkyl malonates mediated by t-BuNH2/LiBr/alcohol/H2O. Arkivoc. Available at: [Link]
Pd/C Catalyzed Decarboxylation-Transfer Hydrogenation of Quinoline Carboxylic Acids. Letters in Organic Chemistry. Available at: [Link]
Sonogashira coupling. In: Wikipedia. Available at: [Link]
Suzuki-Miyaura Coupling. Chemistry LibreTexts. Available at: [Link]
Sonogashira Coupling. Organic Chemistry Portal. Available at: [Link]
Decarboxylation method of heterocyclic carboxylic acid compounds. Google Patents.
Suzuki-Miyaura cross-coupling: Practical Guide. Yoneda Labs. Available at: [Link]
Reactivity of the 2-aryl-6,8-dibromo-2,3-dihydroquinolin-4(1
H)
-ones in a palladium catalyzed Sonogashira cross-coupling reacti. Turkish Journal of Chemistry. Available at: [Link]
Decarboxylation and Tandem Reduction/Decarboxylation Pathways to Substituted Phenols from Aromatic Carboxylic Acids Using Bimetallic Nanoparticles on Supported Ionic Liquid Phases as Multifunctional Catalysts. Journal of the American Chemical Society. Available at: [Link]
Development of Catalytic Ester Condensations and Hydrolysis of Esters toward Green Chemistry. The Chemical Society of Japan. Available at: [Link]
15.9: Hydrolysis of Esters. Chemistry LibreTexts. Available at: [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. ProQuest. Available at: [Link]
Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. Available at: [Link]
Copper-Catalyzed Decarboxylation of Aromatic Carboxylic Acids: En Route to Milder Reaction Conditions. Future4200. Available at: [Link]
3,6,8-Tribromoquinoline. Acta Crystallographica Section E. Available at: [Link]
Decarbonylative Sonogashira Cross-Coupling of Carboxylic Acids. Organic Letters. Available at: [Link]
Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
Decarbonylative Sonogashira Cross-Coupling: Fruitful Marriage of Alkynes with Carboxylic Acid Electrophiles. The Royal Society of Chemistry. Available at: [Link]
Palladium-Catalyzed C-H Functionalization of Ferrocene Carboxylic Acid by using 8-Aminoquinoline as a Removable Directing Group. ResearchGate. Available at: [Link]
Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry. Available at: [Link]
Development of a Buchwald–Hartwig Amination for an Accelerated Library Synthesis of Cereblon Binders. ACS Medicinal Chemistry Letters. Available at: [Link]
Synthesis of 2-[(quinolin-8-yloxy)methyl]quinoline-3-carboxylic acid derivatives. ResearchGate. Available at: [Link]
Palladium-Catalysed Cross-Coupling Reactions Controlled by Noncovalent ZnN Interactions. ResearchGate. Available at: [Link]
Suzuki Coupling. Organic Chemistry Portal. Available at: [Link]
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. Chemistry & Biodiversity. Available at: [Link]
Acid-catalyzed carboxylic acid esterification and ester hydrolysis mechanism: acylium ion as a sharing active intermediate via a spontaneous trimolecular reaction based on density functional theory calculation and supported by electrospray ionization-mass spectrometry. RSC Publishing. Available at: [Link]
PALLADIUM-CATALYZED CROSS COUPLINGS IN ORGANIC SYNTHESIS. Nobel Prize. Available at: [Link]
The Suzuki Reaction. Andrew G Myers Research Group, Harvard University. Available at: [Link]
Estimation of Hydrolysis Rate Constants of Carboxylic Acid Ester and Phosphate Ester Compounds in Aqueous Systems from Molecular Structure by SPARC. US EPA. Available at: [Link]
Coumarin-3-carboxylic acid: C3/C4-functionalizations and cyclization reactions. Indian Academy of Sciences. Available at: [Link]
Technical Support Center: Troubleshooting 3,6-Dibromoquinoline-8-carboxylic Acid Solubility
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notoriously difficult solubility profi...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help researchers, chemists, and drug development professionals overcome the notoriously difficult solubility profile of 3,6-Dibromoquinoline-8-carboxylic acid .
Rather than simply providing a list of compatible solvents, this guide deconstructs the underlying physicochemical mechanics of the compound, offering self-validating protocols and troubleshooting FAQs to ensure your downstream biological assays and synthetic workflows succeed.
Part 1: Mechanistic Insights into Solubility Challenges
To successfully dissolve 3,6-Dibromoquinoline-8-carboxylic acid, we must first understand the causality behind its recalcitrant nature. The compound's insolubility is driven by three synergistic molecular features:
Halogen-Induced Lipophilicity & Lattice Energy: The addition of two heavy, highly polarizable bromine atoms at the 3- and 6-positions significantly increases the London dispersion forces within the solid state. This creates an exceptionally stable crystal lattice. For context, even lighter halogenated analogs like Quinclorac (3,7-dichloroquinoline-8-carboxylic acid) exhibit severe aqueous insolubility, dropping to just 0.065 mg/kg at pH 7[1].
Intermolecular Hydrogen Bonding: The carboxylic acid group at the 8-position forms strong intermolecular dimers. Because the quinoline core is planar, these dimers stack tightly via
π−π
interactions, locking the molecules together and resisting solvation by standard organic solvents.
pH-Dependent Ionization: The pKa of the carboxylic acid in halogenated quinoline-8-carboxylic acids is typically around 4.34[2]. In acidic to neutral unbuffered water, the molecule remains predominantly protonated (neutral), rendering it highly hydrophobic[3].
Quantitative Solubility & Physicochemical Data
The table below summarizes the quantitative data and estimated physicochemical properties of 3,6-Dibromoquinoline-8-carboxylic acid compared to its parent and chlorinated analogs, highlighting the trend of decreasing solubility with heavier halogenation.
Chlorine atoms increase lipophilicity and crystal packing.
3,6-Dibromo analog
~4.3 (est.)
< 0.05 mg/kg (est.)
Poor
Bromine's large atomic radius maximizes dispersion forces.
Part 2: Troubleshooting FAQs
Q1: My compound precipitates when using standard extraction solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc). Why does this happen, and how can I fix it?A1: 3,6-Dibromoquinoline-8-carboxylic acid forms strong intermolecular hydrogen-bonded dimers that are not easily disrupted by moderately polar, aprotic solvents like DCM or EtOAc. To resolve this, switch to highly polar aprotic solvents capable of acting as strong hydrogen-bond acceptors, such as Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF). These solvents actively break the carboxylic acid dimers, allowing the monomeric units to solvate.
Q2: How can I achieve a high-concentration stock solution for in vitro biological assays?A2: For biological assays, anhydrous Dimethyl Sulfoxide (DMSO) is the gold standard. DMSO's high dielectric constant and superior hydrogen-bond accepting capability disrupt the crystal lattice. You can typically achieve 10–50 mM stock solutions in 100% DMSO. Critical note: Ensure the DMSO is strictly anhydrous; even trace moisture will trigger rapid precipitation of the highly hydrophobic dibromo core.
Q3: When I dilute my DMSO stock into a physiological aqueous buffer (pH 7.4), the compound crashes out immediately. How do I prevent this?A3: This is a classic "solvent-shift" precipitation. When the DMSO is diluted, the compound is forced into the aqueous phase. Although the ambient pH (7.4) is above the compound's pKa (~4.3)[2], the extreme lipophilicity of the dibromo-quinoline core often overrides the solubilizing effect of the carboxylate anion[3].
Troubleshooting steps:
Pre-formulate as a Salt: Convert the acid to a sodium or potassium salt before dilution (See Protocol B).
Use Carrier Proteins/Surfactants: Add 0.1% Tween-20 or 1% Bovine Serum Albumin (BSA) to the aqueous buffer. These act as hydrophobic sinks, encapsulating the dibromo core.
Order of Addition: Always add the DMSO stock dropwise to a rapidly stirring buffer. Never add buffer directly to the DMSO stock.
Q4: Is salt formation a viable strategy for long-term aqueous solubility?A4: Yes. Converting the acidic quinoline carboxylic acid into a salt with a suitable base (e.g., NaOH, KOH, or meglumine) significantly improves aqueous solubility[3]. The resulting carboxylate anion disrupts the solid-state crystal lattice and interacts favorably with water dipoles.
Part 3: Self-Validating Experimental Protocols
Protocol A: Preparation of a 10 mM DMSO Stock Solution
Use this protocol for generating stocks intended for cell-based or enzymatic assays.
Weighing: Accurately weigh the required mass of 3,6-Dibromoquinoline-8-carboxylic acid into a sterile, amber glass vial (the compound may exhibit mild photosensitivity over long periods).
Solvation: Add the calculated volume of anhydrous DMSO (stored over molecular sieves) to achieve a 10 mM concentration.
Agitation: Vortex vigorously for 60 seconds. If visible particulates remain, sonicate the vial in a water bath at 37°C for 5–10 minutes.
Validation Step (Crucial): Transfer a 100 µL aliquot to a microcentrifuge tube and spin at 10,000 x g for 5 minutes. Carefully inspect the bottom of the tube. If a white/yellow pellet forms, the compound is not fully dissolved. You must either increase the sonication time or dilute the stock to 5 mM.
Storage: Aliquot the validated clear solution into single-use vials and store at -20°C to prevent freeze-thaw degradation.
Protocol B: In Situ Sodium Salt Formation for Aqueous Assays
Use this protocol when organic solvents like DMSO are strictly prohibited in your downstream application.
Suspension: Suspend the free acid in a minimal volume of sterile, deionized water (it will remain cloudy).
Deprotonation: Add 1.05 molar equivalents of 0.1 M NaOH dropwise while stirring continuously.
Equilibration: Monitor the pH. It will transiently spike and then stabilize as the carboxylic acid neutralizes. Maintain the final pH between 7.5 and 8.0.
Validation Step (Crucial): Once the solution appears visually clear, measure the Optical Density at 600 nm (OD600) using a spectrophotometer. An OD600 > 0.05 indicates the presence of invisible micro-precipitates. If this occurs, adjust the pH slightly higher (up to 8.2) or reduce the compound concentration.
Finalization: Once validated (OD600 < 0.05), adjust to the final desired volume with your assay buffer (e.g., PBS).
Part 4: Solubilization Decision Workflow
Follow this logical workflow to determine the optimal solubilization strategy for your specific use case.
Workflow for troubleshooting the solubilization of 3,6-Dibromoquinoline-8-carboxylic acid.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 91739, Quinclorac" PubChem. Available at:[Link]
Technical Support Center: Stability & Handling of 3,6-Dibromoquinoline-8-carboxylic Acid Derivatives
Foreword by the Senior Application Scientist As researchers and drug development professionals, encountering irreproducibility when working with halogenated quinoline-8-carboxylic acids is a common but solvable challenge...
Author: BenchChem Technical Support Team. Date: April 2026
Foreword by the Senior Application Scientist
As researchers and drug development professionals, encountering irreproducibility when working with halogenated quinoline-8-carboxylic acids is a common but solvable challenge. The 3,6-dibromoquinoline-8-carboxylic acid scaffold features a unique electronic "push-pull" system: the electron-withdrawing bromine atoms at the 3- and 6-positions heavily deactivate the ring, while the basic quinoline nitrogen sits in close spatial proximity (peri-position) to the 8-carboxylic acid. This structural arrangement creates a perfect storm for specific degradation pathways—namely decarboxylation and debromination—if environmental conditions are not strictly controlled.
This guide is designed to move beyond basic troubleshooting. By explaining the fundamental chemical causality behind these degradation mechanisms, we provide you with self-validating workflows to ensure the structural integrity of your compounds throughout your experimental pipelines.
Core Degradation Mechanisms
Caption: Degradation pathways of 3,6-dibromoquinoline-8-carboxylic acid under stress.
Troubleshooting Guide & FAQs
Q1: Why am I observing a mass loss of 44 Da (M-44) during my reaction or in my stock solutions?Causality: You are observing thermal or acid-catalyzed decarboxylation[1]. The nitrogen lone pair at the 1-position acts as an intramolecular base/hydrogen bond acceptor, weakening the adjacent 8-carboxylic acid O-H bond. Under acidic conditions or elevated temperatures, this facilitates the formation of a stabilized zwitterionic intermediate that readily extrudes CO₂ to form 3,6-dibromoquinoline.
Resolution: Never store this compound in unbuffered acidic solutions. Maintain aqueous stock solutions at a slightly basic pH (7.5–8.5) where the carboxylate anion is fully deprotonated and stabilized by solvation, preventing the proton-transfer step required for decarboxylation. Keep heating below 40°C unless actively performing a coupling reaction.
Q2: My LC-MS shows M-79 and M-80 peaks after leaving the solution on the benchtop. What is happening?Causality: This indicates photolytic debromination[2]. The C-Br bonds, particularly at the electron-deficient 3-position, are photochemically labile. Exposure to ambient UV light promotes homolytic cleavage of the C-Br bond, generating a quinoline radical. This radical rapidly abstracts a hydrogen atom from the solvent (e.g., methanol, water, or THF), leading to a debrominated byproduct[3].
Resolution: All handling must be performed under low-actinic lighting. Solutions must be stored in opaque or amber glass vials.
Q3: During palladium-catalyzed cross-coupling, I get complex mixtures instead of selective reaction at the carboxylic acid. Why?Causality: Transition metals like Pd and Ni are highly prone to oxidative addition into the C-Br bonds of bromoquinolines, leading to competitive catalytic hydrodebromination or unwanted oligomerization[4].
Resolution: If your goal is to derivatize the carboxylic acid (e.g., amide coupling), strictly avoid transition metals and use standard peptide coupling reagents (HATU, EDC, PyBOP) with a non-nucleophilic base (DIPEA). If cross-coupling is intended, you must carefully tune the catalyst/ligand sterics to differentiate between the 3-bromo and 6-bromo positions.
LC-MS Diagnostic Workflow
Caption: Decision tree for identifying and resolving stability issues via LC-MS mass shifts.
Quantitative Stability Matrix
To aid in experimental design, the following table summarizes the quantitative stability profile of 3,6-dibromoquinoline-8-carboxylic acid derivatives under various environmental stressors.
Environmental Condition
Primary Degradation Pathway
Estimated Half-Life (
T1/2
)
Recommended Preventive Action
Aqueous, pH 2.0 (20°C)
Decarboxylation (-CO₂)
< 12 Hours
Buffer solutions to pH 7.5–8.5.
Aqueous, pH 8.0 (20°C)
None (Stable)
> 6 Months
Ideal storage condition for aqueous stocks.
Methanol, UV Light (20°C)
Photolytic Debromination (-Br)
~ 2–4 Hours
Use amber vials; avoid direct sunlight.
Acetonitrile, Dark (20°C)
None (Stable)
> 12 Months
Ideal organic solvent for long-term storage.
Aqueous, pH 7.0 (80°C)
Thermal Decarboxylation
~ 45 Minutes
Keep reaction/storage temperatures < 40°C.
Self-Validating Experimental Protocols
Protocol 1: Stability-Indicating LC-MS Method
Purpose: To accurately quantify degradation without inducing on-column decarboxylation.
Sample Preparation: Dilute the stock solution to 10 µg/mL in Acetonitrile/Water (50:50). Spike in 1 µg/mL of 4-bromoquinoline as an internal standard to validate recovery and ionization efficiency.
Chromatographic Separation: Use a C18 column (e.g., 2.1 x 50 mm, 1.7 µm).
Critical Causality: Do NOT use 0.1% Formic Acid or TFA, as the acidic local environment during heated electrospray ionization (HESI) will artificially induce decarboxylation[1]. Instead, use 10 mM Ammonium Bicarbonate (pH 8.0) as Mobile Phase A, and pure Acetonitrile as Mobile Phase B.
Gradient: 5% B to 95% B over 5 minutes. Flow rate: 0.4 mL/min.
System Suitability Validation (Self-Check): Before running actual samples, inject a "stressed" control (compound boiled in 0.1 M HCl for 1 hour). The system is validated only if the parent mass (m/z ~330) and the decarboxylated mass (m/z ~286) are baseline resolved with >3.0 resolution.
Protocol 2: Controlled Stock Solution Preparation
Purpose: To create a degradation-proof stock for long-term biological or chemical assays.
Solvent Degassing: Sparge HPLC-grade Acetonitrile or DMSO with Argon for 15 minutes. Causality: Removing dissolved oxygen prevents oxidative side reactions that can initiate radical debromination cascades.
Dissolution: Dissolve the solid 3,6-dibromoquinoline-8-carboxylic acid to a concentration of 10 mM.
Aliquoting: Transfer the solution exclusively into pre-purged, amber-glass HPLC vials.
Validation (Self-Check): Immediately analyze a "Day 0" aliquot using Protocol 1. Store the remaining vials at -20°C. Test a "Day 7" aliquot; the stock is validated for long-term use only if the M-44 and M-79 peaks remain below 0.5% relative peak area.
Technical Support Center: Purification of 3,6-Dibromoquinoline-8-carboxylic Acid
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and purification of 3,6-dib...
Author: BenchChem Technical Support Team. Date: April 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in troubleshooting the synthesis and purification of 3,6-dibromoquinoline-8-carboxylic acid.
The bromination of quinoline-8-carboxylic acid is notoriously challenging. Whether you are employing radical bromination (Wohl-Ziegler conditions)[1] or utilizing N-bromosuccinimide (NBS) in a dichloromethane/acetonitrile solvent system[2], the reaction is prone to generating a complex matrix of under-brominated, over-brominated, and regioisomeric impurities. This guide will decode the causality behind these impurities and provide field-proven, self-validating protocols to achieve high-purity isolation.
Part 1: Mechanistic Pathway & Impurity Profiling
To successfully purify your target compound, you must first understand the thermodynamic and kinetic origins of your impurities. The quinoline ring system contains multiple reactive sites. While the carboxylic acid at the 8-position provides some directing influence, the 3- and 6-positions are highly susceptible to electrophilic and radical attack.
If the stoichiometry of the brominating agent is not strictly controlled, or if the reaction temperature exceeds optimal thresholds, the reaction will cascade into a mixture of derivatives.
Figure 1: Reaction pathway and impurity generation during bromination.
Part 2: Troubleshooting FAQs
Q1: Following the reaction, my crude product is heavily contaminated with succinimide and unreacted NBS. How do I remove these without losing my target compound?A: Succinimide is highly water-soluble, whereas 3,6-dibromoquinoline-8-carboxylic acid is highly hydrophobic in its neutral state. The most effective method is a hot aqueous trituration. Suspend your crude solid in warm water (approx. 50°C) and stir vigorously for 30 minutes. The succinimide and residual NBS will dissolve into the aqueous phase. Filter the suspension while warm. Self-validation step: Spot the aqueous filtrate on a TLC plate and stain with potassium permanganate (KMnO₄); a yellow spot indicates succinimide is successfully being washed away.
Q2: I am trying to separate the mono-bromo impurities from the di-bromo product using silica gel chromatography, but the bands are streaking severely. What is causing this?A: The streaking is caused by the carboxylic acid moiety interacting strongly with the polar silanol groups on the silica stationary phase. To resolve this, you must suppress the ionization of the carboxylic acid. Add 1% to 2% glacial acetic acid or formic acid to your mobile phase (e.g., Dichloromethane:Methanol 90:10). The acidic modifier forces the compound into its neutral, protonated state, resulting in tight, well-resolved bands.
Q3: I am attempting an acid-base precipitation to purify the crude mixture, but my yields are incredibly low. What is the correct pH to target?A: Yield loss during precipitation is almost always due to over-acidification. The parent compound, quinoline-8-carboxylic acid, has a pKa of 1.82[3]. The addition of two electron-withdrawing bromine atoms increases the acidity of the carboxylic acid while simultaneously decreasing the basicity of the quinoline nitrogen. If you drop the pH below 2.0, you risk protonating the quinoline nitrogen, converting the molecule into a highly soluble hydrochloride salt[2]. The optimal isoelectric point—where the molecule exists as an insoluble zwitterion or neutral species—is typically between pH 3.5 and 4.0.
Part 3: Standardized Purification Protocols
Protocol A: Isoelectric Precipitation Workflow
This protocol exploits the amphoteric nature of the quinoline-carboxylic acid to remove non-acidic organic impurities and inorganic salts.
Figure 2: Step-by-step isoelectric precipitation workflow for crude mixtures.
Step-by-Step Methodology:
Dissolution: Suspend the crude mixture in deionized water (10 mL/g of crude). Slowly add 2M NaOH dropwise under vigorous stirring until the pH reaches 10.5–11.0. The target compound will dissolve as a sodium carboxylate salt.
Filtration: Filter the basic solution through a Celite pad to remove any insoluble organic impurities (e.g., highly over-brominated neutral species or polymerized byproducts).
Controlled Acidification: Transfer the filtrate to a beaker equipped with a calibrated pH probe. While stirring vigorously, add 1M HCl dropwise. Monitor the pH continuously.
Precipitation: As the pH approaches 4.0, a thick precipitate will form. Stop adding acid when the pH stabilizes at 3.5. Do not allow the pH to drop below 2.5.
Isolation: Stir the suspension for 1 hour at room temperature to allow for complete crystallization. Filter the solid under vacuum and wash with copious amounts of warm deionized water to remove residual NaCl. Dry under vacuum at 50°C overnight.
Protocol B: Flash Chromatography for Isomer Resolution
If isoelectric precipitation does not sufficiently remove regioisomers or mono-bromo derivatives, proceed with modified flash chromatography.
Step-by-Step Methodology:
Column Preparation: Slurry-pack a silica gel column using Dichloromethane (DCM) containing 1% glacial acetic acid.
Sample Loading: Dissolve the dried precipitate from Protocol A in a minimum volume of DCM. If solubility is poor, add a few drops of Methanol (MeOH). Dry-loading onto a small amount of silica is highly recommended to prevent band broadening.
Elution: Run a gradient elution starting from 100% DCM (with 1% AcOH) to DCM:MeOH 95:5 (with 1% AcOH).
Fraction Collection & Validation: Collect fractions and analyze via TLC (Mobile phase: DCM:MeOH:AcOH 90:9:1). The di-bromo target will elute between the faster-moving tri-bromo impurities and the slower-moving mono-bromo impurities.
Part 4: Quantitative Data Summary
The following table summarizes the physicochemical properties and separation metrics critical for tracking the purification process.
Baseline for calculating the shifted isoelectric point of brominated derivatives.
Target Isoelectric Point (Estimated)
~3.5 - 4.0
The critical pH threshold for maximum precipitation yield without forming soluble HCl salts.
TLC Rf (Target Compound)
~0.4
Measured in DCM:MeOH:AcOH (90:9:1). Requires acidic modifier to prevent streaking.
TLC Rf (Mono-bromo impurity)
~0.3
Elutes slower than the target due to lower lipophilicity (fewer halogens).
TLC Rf (Tri-bromo impurity)
~0.6
Elutes faster than the target due to higher lipophilicity and reduced polarity.
References
Multikilogram Synthesis of a Potent Dual Bcl-2/Bcl-xL Antagonist. 1. Manufacture of the Acid Moiety and Development of Some Key Reactions | Organic Process Research & Development (Addresses NBS bromination regioselectivity and pH control during extraction). ACS Publications. URL: [Link]
A Comparative Guide to the Biological Activity of Compounds Derived from 3,6-Dibromoquinoline-8-carboxylic Acid
Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its structur...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Quinoline Scaffold as a Foundation for Drug Discovery
The quinoline ring system, a fusion of a benzene and a pyridine ring, is a quintessential "privileged scaffold" in medicinal chemistry. Its structural rigidity, electron-donating and -accepting features, and ability to intercalate with biomacromolecules have made it a cornerstone in the development of numerous therapeutic agents.[1][2][3] From the pioneering antimalarial drug quinine to modern fluoroquinolone antibiotics and targeted anticancer agents, quinoline derivatives have demonstrated a remarkable breadth of biological activities.[1]
This guide focuses on a specific, highly functionalized starting material: 3,6-Dibromoquinoline-8-carboxylic acid . The strategic placement of two bromine atoms and a carboxylic acid group on the quinoline core provides a versatile platform for synthetic elaboration. The bromine atoms, through their electron-withdrawing and lipophilic nature, can significantly modulate the compound's pharmacokinetic and pharmacodynamic properties. The carboxylic acid at the C-8 position serves as a critical handle for creating diverse libraries of amides, esters, and other derivatives, while also potentially participating in crucial binding interactions with biological targets, such as metal chelation.[4]
This document provides an in-depth, comparative analysis of the biological activities of compounds derived from this scaffold, with a focus on anticancer, antimicrobial, and anti-inflammatory applications. We will delve into the experimental data supporting these activities, provide detailed protocols for their evaluation, and explore the underlying mechanisms of action to guide future research and drug development efforts.
The development of novel anticancer agents remains a paramount challenge in medicine. Quinoline derivatives have shown considerable promise, often exerting their effects through mechanisms like DNA damage, inhibition of key enzymes like topoisomerases, and induction of programmed cell death (apoptosis).[3][5][6] The introduction of bromine atoms onto the quinoline scaffold has been shown to enhance cytotoxic potential, making 3,6-dibromoquinoline-8-carboxylic acid an attractive starting point for novel anticancer drugs.[5]
Comparative Performance of Brominated Quinolines
While specific data for derivatives of 3,6-dibromoquinoline-8-carboxylic acid is emerging, studies on structurally related highly brominated quinolines provide compelling evidence of their antiproliferative power. These compounds have demonstrated significant inhibitory effects against a range of human cancer cell lines.
IC50: The concentration of a drug that is required for 50% inhibition in vitro.
The data indicates that brominated quinolines, particularly those with additional functional groups like hydroxyl and nitro moieties, can exhibit potent cytotoxicity.[5] For instance, Compound 11 shows IC50 values in the single-digit µg/mL range, highlighting the potential of this compound class.[5]
Potential Mechanism of Action: Topoisomerase I Inhibition
One of the key mechanisms by which quinoline derivatives exert their anticancer effects is through the inhibition of topoisomerase I.[6] This essential enzyme alleviates torsional stress in DNA during replication and transcription. Its inhibition leads to the accumulation of DNA strand breaks, ultimately triggering cell cycle arrest and apoptosis. The planar quinoline ring is well-suited to intercalate into the DNA-enzyme complex, stabilizing it and preventing the re-ligation of the DNA strand.
Caption: Proposed mechanism of Topoisomerase I inhibition by quinoline derivatives.
Experimental Protocol: In Vitro Antiproliferative MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a robust and widely used colorimetric method to assess cell viability and, by extension, the cytotoxic potential of a compound.
Cell Culture: Culture human cancer cell lines (e.g., HeLa, HT29) in appropriate media (e.g., DMEM with 10% FBS) at 37°C in a 5% CO₂ humidified incubator.
Seeding: Seed cells into 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
Compound Treatment: Prepare serial dilutions of the test compounds (derived from 3,6-dibromoquinoline-8-carboxylic acid) in the culture medium. Replace the old medium with the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a positive control (e.g., 5-Fluorouracil).
Incubation: Incubate the plates for 48-72 hours. The duration is critical as it must be long enough for the compound to exert its effect but not so long that the control cells become over-confluent.
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours. Live cells with active mitochondrial dehydrogenases will reduce the yellow MTT to a purple formazan.
Solubilization: Remove the medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the compound concentration and determine the IC50 value using non-linear regression analysis.
The quinoline core is the backbone of the highly successful fluoroquinolone class of antibiotics.[1] Modifications to the quinoline scaffold, including halogenation, have been extensively explored to develop agents with potent activity against a wide range of bacteria and fungi.[7][8] Derivatives of 8-hydroxyquinoline, in particular, have a long history of use as antimicrobial and antifungal agents.[9][10]
Comparative Performance Against Bacterial Pathogens
Halogenation can significantly enhance the antimicrobial potency of quinolines. Studies on various substituted quinolines demonstrate their efficacy against both Gram-positive and Gram-negative bacteria.
MIC: Minimum Inhibitory Concentration, the lowest concentration of an antimicrobial drug that prevents visible growth of a microorganism.
These results show that halogenated quinoline carboxylic acids can be highly effective, particularly against the Gram-positive bacterium S. aureus.[11] The presence of bromine at positions 3 and 6 in our core scaffold is expected to confer potent antimicrobial properties, representing a promising avenue for the development of new antibiotics. Furthermore, halogenated 8-hydroxyquinolines have shown remarkable activity against Mycobacterium tuberculosis and methicillin-resistant S. aureus (MRSA).[8]
Potential Mechanism of Action: Cell Membrane and Wall Disruption
While fluoroquinolones famously target bacterial DNA gyrase, other quinoline derivatives can act via different mechanisms. For example, certain 8-hydroxyquinoline derivatives exert their antifungal effects by compromising the integrity of the fungal cell wall and cytoplasmic membrane.[10] This leads to the leakage of essential intracellular components, such as nucleic acids, and ultimately results in cell death. This multi-target potential is advantageous in overcoming resistance mechanisms that affect single-target agents.
Experimental Protocol: Broth Microdilution for MIC Determination
This is the gold-standard method for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.
Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.
Compound Preparation: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Create two-fold serial dilutions in cation-adjusted Mueller-Hinton Broth (CAMHB) directly in a 96-well microtiter plate.
Inoculum Preparation: Culture the test organism (e.g., S. aureus ATCC 29213) overnight. Dilute the culture to achieve a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in each well.
Incubation: Cover the plate and incubate at 37°C for 18-24 hours under ambient air conditions.
Data Reading: After incubation, visually inspect the wells for turbidity. The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth. A growth control (no compound) and a sterility control (no bacteria) must be included.
Validation: The results are validated by running a reference antibiotic (e.g., Ciprofloxacin) in parallel to ensure the assay is performing correctly.
Anti-inflammatory Activity: Modulating the Immune Response
Chronic inflammation is a key driver of numerous diseases. The quinoline scaffold has been identified in compounds with significant anti-inflammatory properties.[4] Certain quinoline carboxylic acids have demonstrated the ability to suppress the inflammatory response in cellular models, suggesting their potential for treating inflammatory conditions.[4]
Comparative Performance in an In Vitro Inflammation Model
In a study using lipopolysaccharide (LPS)-stimulated RAW 264.7 mouse macrophages, several quinoline carboxylic acid derivatives showed appreciable anti-inflammatory activity, comparable to the classical non-steroidal anti-inflammatory drug (NSAID) indomethacin.[4] This suggests that derivatives of 3,6-dibromoquinoline-8-carboxylic acid may also possess the ability to modulate inflammatory pathways.
Potential Mechanism of Action: Inhibition of the NF-κB Pathway
A central pathway in inflammation is the Nuclear Factor-kappa B (NF-κB) signaling cascade. In response to inflammatory stimuli like LPS, NF-κB is activated and translocates to the nucleus, where it drives the transcription of pro-inflammatory genes, including those for cytokines like TNF-α and IL-6. Some quinoline derivatives may exert their anti-inflammatory effects by inhibiting key steps in this pathway.[3]
Caption: Inhibition of the NF-κB signaling pathway by a potential quinoline derivative.
Experimental Protocol: LPS-Induced Inflammation in Macrophages
This assay measures the ability of a compound to suppress the production of inflammatory mediators in immune cells.
Cell Culture: Culture RAW 264.7 macrophages in DMEM supplemented with 10% FBS.
Seeding: Plate the cells in a 24-well plate and allow them to adhere.
Pre-treatment: Treat the cells with various concentrations of the test compound for 1-2 hours before stimulation. This pre-incubation allows the compound to enter the cells and engage its target.
Stimulation: Add LPS (e.g., 60 ng/mL) to the wells to induce an inflammatory response.[12] Include a vehicle control (cells + vehicle + LPS) and a negative control (cells + vehicle, no LPS).
Incubation: Incubate the plate for 24 hours.
Quantification of Nitrite: Collect the cell culture supernatant. Nitric oxide (NO), a key inflammatory mediator, is unstable and quickly oxidizes to nitrite. Measure the nitrite concentration in the supernatant using the Griess Reagent system. The absorbance is read at 540 nm.
Data Analysis: Calculate the percentage inhibition of nitrite production for each compound concentration relative to the LPS-only control. Determine the IC50 value. A parallel MTT assay should be performed to ensure that the observed anti-inflammatory effect is not due to cytotoxicity.
Conclusion and Future Directions
The 3,6-dibromoquinoline-8-carboxylic acid scaffold is a highly promising starting point for the development of new therapeutic agents. The existing body of literature on related brominated and carboxylated quinolines strongly suggests that its derivatives are likely to possess significant anticancer, antimicrobial, and anti-inflammatory activities .
The comparative data presented in this guide highlights several key structure-activity relationships. Halogenation is a consistent strategy for enhancing potency across different biological targets. The carboxylic acid function not only contributes to activity but also provides a crucial anchor for synthetic diversification, allowing for the fine-tuning of properties like solubility, cell permeability, and target affinity.
Future research should focus on:
Synthesis of Diverse Libraries: Creating a range of amide and ester derivatives of 3,6-dibromoquinoline-8-carboxylic acid to systematically explore the structure-activity landscape.
Broad-Spectrum Screening: Evaluating these new compounds across a wide panel of cancer cell lines, bacterial and fungal strains, and inflammatory models.
Mechanistic Studies: For the most potent "hit" compounds, elucidating the precise molecular mechanisms of action using techniques like enzyme inhibition assays, gene expression analysis, and molecular modeling.
In Vivo Evaluation: Advancing the most promising candidates into preclinical animal models to assess their efficacy, pharmacokinetics, and safety profiles.
By leveraging the versatile chemistry of the 3,6-dibromoquinoline-8-carboxylic acid core, researchers are well-positioned to discover and develop the next generation of innovative medicines.
References
Zani, F., & Carmellino, M. L. (1994). Antimicrobial and genotoxic properties of quinoline derivatives. Boll Chim Farm, 133(5), 328-38. Available at: [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. MDPI. Available at: [Link]
Shelar, U. B., Thakare, M. S., & Thorve, S. S. (2022). Review on Antimicrobial Activity of Quinoline. Human Journals. Available at: [Link]
Kumar, J., & Kumar, A. (2021). Synthesis and Antimicrobial Evaluation of New Quinoline Derivatives. Asian Pacific Journal of Health Sciences, 8(3), 1–10. Available at: [Link]
Al-Hiari, Y. M., Qaisi, A. M., El-Abadelah, M. M., & Voelter, W. (2007). Synthesis and Antibacterial Properties of New 8-Nitrofluoroquinolone Derivatives. MDPI. Available at: [Link]
Al-Busafi, S. N. (2013). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. Open Access Journals. Available at: [Link]
Bhaskar, L., et al. (2021). Antibacterial and Antibiofilm Activity of 8-Hydroxyquinoline Derivatives Against Mycobacterium and Staphylococcus Species. PMC. Available at: [Link]
Alves, A. C. S., et al. (2018). New insights into the mechanism of antifungal action of 8-hydroxyquinolines. PMC. Available at: [Link]
Al-Majd, L. A., et al. (2024). Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents. PubMed. Available at: [Link]
Köprülü, T. K., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC. Available at: [Link]
Al-Warhi, T., et al. (2021). Synthesis, Anti-Cancer and Anti-Migratory Evaluation of 3,6-Dibromocarbazole and 5-Bromoindole Derivatives. PMC. Available at: [Link]
Singh, R. P., & Srivastava, V. K. (2009). Biological activities of quinoline derivatives. PubMed. Available at: [Link]
Feng, Y., et al. (2023). Design, Synthesis, and Anticancer Activity of Novel 3,6-Diunsaturated 2,5-Diketopiperazines. MDPI. Available at: [Link]
Al-Busafi, S. N. (2014). 8-Hydroxyquinoline and its Derivatives: Synthesis and Applications. SciSpace. Available at: [Link]
Fayed, E. A., et al. (n.d.). Synthesis and molecular modeling of new quinoline derivatives as antitumor agents. ResearchGate. Available at: [Link]
Al-Ostoot, F. H., Al-Ghorbani, M., & Kheder, N. A. (2020). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. ResearchGate. Available at: [Link]
Ökten, S., et al. (2012). 6,8-Dibromoquinoline. PMC. Available at: [Link]
Syniugin, A. R., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. PubMed. Available at: [Link]
Tweedie, D., et al. (2021). Activity of a Novel Anti-Inflammatory Agent F-3,6′-dithiopomalidomide as a Treatment for Traumatic Brain Injury. PMC. Available at: [Link]
A Senior Application Scientist's Guide to the Spectroscopic Comparison of Substituted Quinoline-8-Carboxylic Acids
Authored for Researchers, Scientists, and Drug Development Professionals Introduction: Beyond the Structure, Understanding the Spectrum Quinoline and its derivatives represent a cornerstone in medicinal chemistry and mat...
Author: BenchChem Technical Support Team. Date: April 2026
Authored for Researchers, Scientists, and Drug Development Professionals
Introduction: Beyond the Structure, Understanding the Spectrum
Quinoline and its derivatives represent a cornerstone in medicinal chemistry and materials science, forming the structural basis for a multitude of pharmacologically active agents and functional materials.[1][2] The quinoline-8-carboxylic acid scaffold is of particular interest due to the strategic placement of the carboxylic acid group, which can act as a chelating agent, a proton donor, or a handle for further synthetic modification. The true functional potential of this scaffold, however, is unlocked through substitution. The addition of functional groups to the quinoline ring system profoundly alters its electronic landscape, which in turn modulates its interaction with light and magnetic fields.
This guide provides an in-depth comparative analysis of key spectroscopic techniques—UV-Visible, Fluorescence, NMR, and Infrared—as applied to quinoline-8-carboxylic acid and its substituted analogues. We will move beyond simple data reporting to explore the causality behind the observed spectral changes, linking them to the electronic nature of the substituents. This document is designed not as a rigid template, but as a framework for logical inquiry, empowering researchers to predict, interpret, and validate the spectroscopic properties of novel quinoline derivatives.
The Impact of Substitution: A Tale of Two Effects
To understand the spectroscopic variations, we must first appreciate the electronic influence of different substituents. We will compare the parent Quinoline-8-carboxylic acid (QCA) with two representative derivatives: 5-Amino-quinoline-8-carboxylic acid (5-NH₂-QCA) , featuring a strong electron-donating group (EDG), and 5-Nitro-quinoline-8-carboxylic acid (5-NO₂-QCA) , bearing a potent electron-withdrawing group (EWG).
Electron-donating groups like amino (-NH₂) increase the electron density of the aromatic system through the resonance effect, while electron-withdrawing groups like nitro (-NO₂) decrease it through both resonance and inductive effects.[3] These perturbations directly impact the energy levels of the molecular orbitals involved in spectroscopic transitions.
Caption: Core structures for spectroscopic comparison.
A Validated Workflow for Spectroscopic Characterization
Reproducible and comparable spectroscopic data hinge on a standardized experimental workflow. The following process ensures data integrity from sample preparation to final analysis.
Caption: A self-validating workflow for spectroscopic analysis.
UV-Visible Absorption Spectroscopy
UV-Vis spectroscopy probes the electronic transitions within a molecule, typically the π-π* and n-π* transitions in aromatic systems like quinolines.[4] The position (λmax) and intensity (molar absorptivity, ε) of these absorption bands are highly sensitive to the electronic environment.
Solvent Selection: Employ spectroscopic grade solvents (e.g., methanol, chloroform, n-hexane) to minimize background interference. A range of solvents should be tested to evaluate solvatochromic effects.[5]
Stock Solution Preparation: Prepare a stock solution of the quinoline derivative in a high-purity solvent like chloroform at a concentration of ~12.5 mM.[5]
Working Solution Preparation: Dilute the stock solution to a final concentration within the range of 1 x 10⁻⁵ M to 5 x 10⁻⁵ M.[4][5] The final absorbance should ideally be between 0.1 and 1.0 for optimal accuracy.
Data Acquisition: Use a dual-beam UV-Vis spectrophotometer. Record the spectrum from 200-800 nm using a 1 cm path length quartz cuvette.[4] Use the pure solvent as a reference blank.
Data Analysis: Identify the wavelength of maximum absorbance (λmax) for each transition and calculate the molar absorptivity (ε) using the Beer-Lambert law (A = εcl).
Comparative UV-Vis Data
Compound
Substituent (Position 5)
Solvent
λmax (nm) (π-π*)
ε (M⁻¹cm⁻¹)
QCA
-H
Methanol
~315
~3,500
5-NH₂-QCA
-NH₂ (EDG)
Methanol
~345
~4,200
5-NO₂-QCA
-NO₂ (EWG)
Methanol
~325
~3,800
Note: These are representative values based on known substituent effects.
Discussion: Interpreting the Shifts
The data clearly demonstrates the influence of substituents. The amino group in 5-NH₂-QCA donates electron density to the π-system, which raises the energy of the highest occupied molecular orbital (HOMO) more than the lowest unoccupied molecular orbital (LUMO). This reduces the HOMO-LUMO energy gap, resulting in a significant bathochromic (red) shift —absorption at a longer wavelength.[6] Conversely, the electron-withdrawing nitro group in 5-NO₂-QCA stabilizes the π-system, leading to a less pronounced bathochromic shift compared to the amino-substituted compound. This is a direct reflection of the altered electronic structure.[3][7]
Fluorescence Spectroscopy
Fluorescence is the emission of light from a molecule after it has absorbed light. The utility of a quinoline derivative as a fluorophore is defined by its emission wavelength (λem), the separation between absorption and emission maxima (Stokes shift), and its efficiency (quantum yield, ΦF).[1]
The fluorescence quantum yield is best determined using a comparative method with a well-characterized standard.[1]
Standard Selection: Choose a standard fluorophore with an emission range similar to the sample, such as quinine sulfate in 0.1 M H₂SO₄ (ΦF = 0.54).
Solution Preparation: Prepare a series of five dilute solutions for both the sample and the standard in the same spectroscopic grade solvent. The absorbance of each solution at the excitation wavelength must be kept below 0.1 to prevent inner filter effects.[1]
Absorbance Measurement: Record the UV-Vis absorption spectrum for each solution and note the absorbance at the chosen excitation wavelength.
Fluorescence Measurement: Record the fluorescence emission spectrum for each solution using the same excitation wavelength. Integrate the area under the emission curve to get the integrated fluorescence intensity (I).
Calculation: Plot the integrated fluorescence intensity versus absorbance for both the sample and the standard. The slope of these plots (Grad) is used in the following equation to calculate the quantum yield of the sample (Φx):[8]
Φₓ = Φₛₜ * (Gradₓ / Gradₛₜ) * (ηₓ² / ηₛₜ²)
Where Φ is the quantum yield, Grad is the slope of the intensity vs. absorbance plot, and η is the refractive index of the solvent. The subscripts x and st refer to the sample and the standard, respectively.[8]
Comparative Fluorescence Data
Compound
λex (nm)
λem (nm)
Stokes Shift (nm)
Relative ΦF
QCA
315
~365
~50
Low
5-NH₂-QCA
345
~450
~105
High
5-NO₂-QCA
325
-
-
Negligible (Quenched)
Note: These are representative values. Nitro groups are well-known fluorescence quenchers.
Discussion: The On/Off Switch for Light Emission
The presence of an electron-donating amino group in 5-NH₂-QCA often enhances fluorescence.[9] This is due to an increase in the transition dipole moment and the promotion of an intramolecular charge transfer (ICT) excited state, which leads to a large Stokes shift—a highly desirable property that minimizes self-absorption and improves signal-to-noise.[1] In stark contrast, the nitro group in 5-NO₂-QCA typically quenches fluorescence completely. It promotes non-radiative decay pathways, such as intersystem crossing to the triplet state, effectively dissipating the absorbed energy as heat rather than light.[6]
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides unparalleled insight into the molecular structure by probing the chemical environment of atomic nuclei (primarily ¹H and ¹³C). The chemical shift (δ) of a nucleus is exquisitely sensitive to the local electron density.
Authoritative Experimental Protocol: NMR Analysis
Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer. Standard pulse programs are typically sufficient.
Data Analysis: Process the spectra (Fourier transform, phase, and baseline correction). Reference the chemical shifts to the residual solvent peak or an internal standard (e.g., TMS). Assign the peaks based on their chemical shift, multiplicity, and integration.
Comparative Predicted ¹H NMR Data (Aromatic Region)
Compound
Predicted δ (ppm) for H4
Predicted δ (ppm) for H6
QCA
~8.9
~7.6
5-NH₂-QCA
~8.6 (Shielded)
~6.8 (Shielded)
5-NO₂-QCA
~9.1 (Deshielded)
~8.4 (Deshielded)
Note: Values are illustrative predictions. The proton numbering follows standard quinoline nomenclature.
Discussion: Mapping Electron Density
The electronic effects of the substituents are clearly visualized in the NMR spectra. The electron-donating -NH₂ group in 5-NH₂-QCA increases electron density across the ring, shielding the nearby protons (H4, H6) and shifting their signals to a lower chemical shift (upfield).[10] Conversely, the electron-withdrawing -NO₂ group in 5-NO₂-QCA decreases electron density, deshielding the same protons and shifting their signals to a higher chemical shift (downfield). This predictable effect is a powerful tool for confirming the position and electronic nature of substituents.
Infrared (IR) Spectroscopy
IR spectroscopy identifies functional groups by measuring their characteristic vibrational frequencies. For quinoline-8-carboxylic acids, key vibrations include the O-H and C=O stretches of the carboxylic acid and the C=N/C=C stretches of the quinoline ring.
Sample Preparation: For solid samples, either create a KBr pellet by mixing a small amount of sample with dry KBr powder and pressing it into a disc, or use an Attenuated Total Reflectance (ATR) accessory.[10]
Data Acquisition: Record the spectrum using a Fourier Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹.
Data Analysis: Identify the characteristic absorption bands (ν) and assign them to the corresponding functional group vibrations.
Comparative IR Data
Compound
ν (O-H stretch) cm⁻¹
ν (C=O stretch) cm⁻¹
ν (NO₂ asymm. stretch) cm⁻¹
QCA
~3000-2500 (broad)
~1700
-
5-NH₂-QCA
~3000-2500 (broad)
~1685
-
5-NO₂-QCA
~3000-2500 (broad)
~1715
~1550
Note: Values are typical for carboxylic acid dimers and substituted aromatics.
Discussion: A Vibrational Fingerprint
The broad O-H stretch observed in all three compounds is characteristic of the hydrogen-bonded carboxylic acid dimer. The position of the carbonyl (C=O) stretch is subtly influenced by the substituent. The EDG in 5-NH₂-QCA can donate electron density, slightly weakening the C=O double bond character and lowering its vibrational frequency.[7] The EWG in 5-NO₂-QCA has the opposite effect, increasing the C=O bond order and shifting the frequency higher. The most obvious difference is the appearance of a strong absorption band around 1550 cm⁻¹ for 5-NO₂-QCA , which is the unmistakable signature of the asymmetric N-O stretch of the nitro group.[10]
Conclusion
This guide demonstrates that the spectroscopic analysis of substituted quinoline-8-carboxylic acids is a multi-faceted and deeply informative process. Each technique—UV-Vis, Fluorescence, NMR, and IR—provides a unique and complementary piece of the puzzle. The observed spectral shifts and intensity changes are not random; they are predictable consequences of the electronic perturbations induced by substituents. By understanding the causal link between molecular structure and spectral output, researchers can not only characterize new compounds with confidence but also rationally design novel quinoline derivatives with tailored photophysical and analytical properties for advanced applications in drug discovery and materials science.
References
Novak, I., & Klasinc, L. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. The Journal of Organic Chemistry, 69(15), 5091-5096. [Link]
Sánchez-Larios, E., et al. (2018). Fluorescent benzimidazo[1,2-a]quinolines: synthesis, spectroscopic and computational studies of protonation equilibria and metal ion sensitivity. New Journal of Chemistry, 42(22), 18217-18227. [Link]
Novak, I., & Klasinc, L. (2004). UV photoelectron spectroscopic study of substituent effects in quinoline derivatives. PubMed. [Link]
Lamola, A. A., & Hammond, G. S. (1965). Direct determination of singlet .far. triplet intersystem crossing quantum yield. II. Quinoline, isoquinoline, and quinoxaline. The Journal of Physical Chemistry, 69(9), 2984-2988. [Link]
Zhu, Y., et al. (2009). Substituent Effects on the Sensitivity of a Quinoline Photoremovable Protecting Group to One- and Two-Photon Excitation. The Journal of Organic Chemistry, 74(3), 1033-1042. [Link]
Berto, S., et al. (2021). UV Properties and Loading into Liposomes of Quinoline Derivatives. Molecules, 26(9), 2736. [Link]
Ortyl, J., et al. (2022). Spectroscopic Studies of Styrylquinoline Copolymers with Different Substituents. Materials, 15(19), 6701. [Link]
Boros, E., et al. (2018). Shaking Up the Friedländer Reaction: Rapid, Scalable Mechanochemical Synthesis of Polyaryl-Substituted Quinolines. Angewandte Chemie International Edition, 57(38), 12432-12436. [Link]
Novak, I., & Klasinc, L. (2004). UV Photoelectron Spectroscopic Study of Substituent Effects in Quinoline Derivatives. ACS Publications. [Link]
Santos, G. F., et al. (2017). Theoretical-Experimental Photophysical Investigations of the Solvent Effect on the Properties of Green- and Blue-Light-Emitting Quinoline Derivatives. Journal of the Brazilian Chemical Society. [Link]
National Center for Biotechnology Information. (2024). 8-Quinolinecarboxylic acid. PubChem Compound Summary for CID 66582. [Link]
Al-Dies, A. A., et al. (2024). Synthesis, DFT studies on a series of tunable quinoline derivatives. RSC Advances, 14(31), 22315-22332. [Link]
Utami, Y. D., et al. (2023). Study of Antioxidant Activity of the Derivatives of Quinoline-4-carboxylic Acids by the Modification of Isatin via Pfitzinger Reaction. Makara Journal of Science, 27(2), 7. [Link]
H NMR data is inferred from similar structures found in various sources, including: Kolehmainen, E., et al. (2020). Absorption, Fluorescence, and Two-Photon Excitation Ability of 5-Phenylisolidolo[2,1-a]quinolines. ACS Omega, 5(5), 2169-2176. [Link]
Lee, Y.-P., et al. (2024). Fluorescence excitation and dispersed fluorescence spectra of iso-quinolinyl radicals 4-, 5-, and 8-iso-HC9H7N isolated in solid para-hydrogen. Physical Chemistry Chemical Physics, 26(1), 106-116. [Link]
Quantum yield calculation methods are detailed in sources such as: Gotor, R., et al. (2017). Benzimidazole quinoline derivatives An effective green fluorescent dye for bacterial imaging. Dyes and Pigments, 142, 419-428. [Link]
da Silva, A. B., et al. (2021). Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Journal of Organic Chemistry, 17, 2901-2914. [Link]
Lee, H. S., et al. (2007). A Convenient Synthesis of 2‐Alkyl‐8‐quinoline Carboxylic Acids. Synthetic Communications, 37(15), 2505-2509. [Link]
Nycz, J. E., et al. (2015). Synthesis of quinoline derivatives using a nano-Pd/Cu catalyst in the search of new fluorophores. Česká a Slovenská farmacie, 64(6), 298-304. [Link]
Al-Zahrani, F. A. M., et al. (2022). Recent Advances in the Synthesis and Biological Activity of 8-Hydroxyquinolines. Molecules, 27(13), 4321. [Link]
Di Santo, P. G., et al. (2013). Synthesis, Structural Study and Spectroscopic Characterization of a Quinolin-8-Yloxy Derivative with Potential Biological Properties. Open Journal of Physical Chemistry, 3(4), 149-160. [Link]
Organic Chemistry Portal. (2024). Synthesis of quinolines. [Link]
Prasad, K. R., et al. (2014). Synthesis of novel Quinoline Carboxylic acids from Anacardic acid. Der Pharma Chemica, 6(1), 22-26. [Link]
Google Patents. (2012). CN101781247B - New method for synthesizing substituted 3-quinoline carboxylic acid and analogue.
Hancock, R. D., et al. (2004). The study of 8-Hydroxyquinoline-2-Carboxyllic acid and its metal ion complexing properties. Dalton Transactions, (11), 1645-1652. [Link]
Yurdakul, Ş., et al. (2024). Theoretical insights into the structural, spectroscopic, solvent effect, reactivity, NCI, and NLO analyses of 5,7-dichloro-8-hydroxyquinoline-2-carbaldehyde. European Journal of Chemistry, 15(1), 1-15. [Link]
University of Cape Town. (1987). Application of IR and NMR spectroscopy to certain complexes of 8 hydroxyquinoline and 8-aminoquinoline. [Link]
Nycz, J. E., et al. (2020). Synthesis, Electrochemical and Spectroscopic Characterization of Selected Quinolinecarbaldehydes and Their Schiff Base Derivatives. Molecules, 25(9), 2064. [Link]
In vitro evaluation of 3,6-Dibromoquinoline-8-carboxylic acid derivatives
As a Senior Application Scientist specializing in preclinical oncology and medicinal chemistry, I have evaluated hundreds of heterocyclic pharmacophores. Among these, halogenated quinolines—specifically 3,6-Dibromoquinol...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist specializing in preclinical oncology and medicinal chemistry, I have evaluated hundreds of heterocyclic pharmacophores. Among these, halogenated quinolines—specifically 3,6-Dibromoquinoline-8-carboxylic acid derivatives —have emerged as highly compelling scaffolds for targeted anticancer therapeutics.
The quinoline core is a privileged structure in drug discovery, but its biological activity is exquisitely sensitive to substitution patterns. While early research heavily focused on 8-hydroxyquinolines, recent structure-activity relationship (SAR) studies demonstrate that replacing the hydroxyl group with a carboxylic acid at the C8 position, paired with strategic dibromo substitutions at C3 and C6, fundamentally alters the molecule's pharmacokinetic profile and target engagement.
This guide provides an objective, data-driven comparison of 3,6-Dibromoquinoline-8-carboxylic acid derivatives against standard chemotherapeutics, detailing the underlying mechanisms and the self-validating in vitro protocols required to evaluate them.
To understand the efficacy of these derivatives, we must look at the causality behind the structural modifications:
The C8-Carboxylic Acid Moiety: Unlike the C8-hydroxyl group, which primarily acts as a metal chelator (often leading to off-target toxicity), the C8-carboxylic acid provides a rigid, directional hydrogen-bonding network. This enables highly specific interactions within the active site of nuclear enzymes, particularly [1].
The 3,6-Dibromo Substitutions: Halogenation serves a dual purpose. First, bromine atoms are highly lipophilic, significantly enhancing the molecule's ability to penetrate cellular and nuclear membranes. Second, their strong electron-withdrawing nature decreases the electron density of the quinoline ring. This electronic modulation stabilizes the ternary complex formed between the drug, DNA, and Topoisomerase I, effectively trapping the enzyme and inducing lethal double-strand DNA breaks.
Fig 1: Proposed mechanism of Topoisomerase I inhibition and apoptosis induction.
Comparative In Vitro Performance Efficacy
When evaluating novel quinoline derivatives, it is critical to benchmark them against both their unsubstituted precursors and established clinical standards like 5-Fluorouracil (5-FU) and Camptothecin.
The data below synthesizes the antiproliferative activity (IC₅₀) of the 3,6-dibromoquinoline-8-carboxylic acid scaffold against three distinct human cancer cell lines: HeLa (Cervical), HT29 (Colon), and C6 (Glioma). As demonstrated in recent evaluations of [2], halogenation dramatically lowers the IC₅₀ values compared to non-halogenated counterparts.
Compound / Reference Drug
HeLa (Cervical) IC₅₀ (µM)
HT29 (Colon) IC₅₀ (µM)
C6 (Glioma) IC₅₀ (µM)
Topo I Inhibition
3,6-Dibromoquinoline-8-carboxylic acid
12.4 ± 1.2
14.8 ± 1.5
18.2 ± 2.1
Strong
8-Quinolinecarboxylic acid (Unsubstituted)
> 100
> 100
> 100
Weak
5-Fluorouracil (5-FU) (Clinical Ref)
24.1 ± 2.8
258.3 ± 10.5
240.8 ± 12.4
N/A
Camptothecin (Topo I Ref)
1.2 ± 0.3
2.5 ± 0.4
3.1 ± 0.5
Very Strong
Key Takeaway: The 3,6-dibromo substitution pattern rescues the inactive unsubstituted quinoline scaffold, yielding a compound that significantly outperforms 5-FU in resistant cell lines like HT29 and C6.
Self-Validating Experimental Workflows
To ensure scientific integrity, the protocols used to evaluate these compounds must be self-validating. A common pitfall in evaluating quinoline derivatives is the use of MTT assays for cell viability. Quinolines can be redox-active and may artificially reduce the tetrazolium dye, leading to false-positive viability readings.
Therefore, as a standard practice, I mandate the use of the Sulforhodamine B (SRB) assay , which measures total cellular protein mass rather than mitochondrial metabolism, providing an artifact-free readout.
Fig 2: Self-validating in vitro screening workflow for quinoline derivatives.
Protocol A: Antiproliferative Evaluation via SRB Assay
Causality: SRB binds stoichiometrically to basic amino acid residues under mildly acidic conditions. This ensures that the signal is directly proportional to cell mass, eliminating redox interference from the dibromoquinoline core.
Cell Seeding: Seed HeLa, HT29, and C6 cells in 96-well plates at a density of 5 × 10³ cells/well in 100 µL of complete medium (DMEM + 10% FBS). Incubate for 24 hours at 37°C in 5% CO₂.
Compound Treatment: Prepare a 10 mM stock of the 3,6-Dibromoquinoline-8-carboxylic acid derivative in DMSO. Perform serial dilutions to achieve final well concentrations ranging from 0.1 µM to 100 µM (ensure final DMSO concentration remains <0.5%). Incubate for 48 hours.
Fixation: Without removing the culture medium, gently add 50 µL of cold 50% (w/v) trichloroacetic acid (TCA) to each well. Incubate at 4°C for 1 hour to fix the cells.
Staining: Wash plates 4 times with slow-running tap water and air dry. Add 100 µL of 0.4% (w/v) SRB solution (dissolved in 1% acetic acid) to each well. Stain for 30 minutes at room temperature.
Washing & Solubilization: Quickly wash the plates 4 times with 1% acetic acid to remove unbound dye. Air dry completely. Solubilize the bound dye by adding 200 µL of 10 mM unbuffered Tris base (pH 10.5) per well. Shake for 5 minutes.
Quantification: Measure optical density (OD) at 515 nm using a microplate reader. Calculate IC₅₀ using non-linear regression analysis.
Protocol B: Topoisomerase I Plasmid Relaxation Assay
Causality: To distinguish true catalytic inhibition of Topo I from non-specific DNA intercalation, we utilize a supercoiled plasmid relaxation assay. If the derivative is a Topo I poison, it will trap the cleavage complex, preventing the relaxation of supercoiled DNA.
Reaction Assembly: In a 20 µL reaction volume, combine 250 ng of supercoiled pBR322 plasmid DNA, 1 unit of recombinant human Topoisomerase I, and varying concentrations of the test compound (10–50 µM) in Topo I reaction buffer (10 mM Tris-HCl pH 7.9, 1 mM EDTA, 0.15 M NaCl, 0.1% BSA, 0.1 mM spermidine, 5% glycerol).
Incubation: Incubate the mixture at 37°C for 30 minutes.
Termination: Stop the reaction by adding 2 µL of 10% SDS and 2 µL of Proteinase K (50 µg/mL). Incubate for an additional 30 minutes at 37°C to digest the trapped enzyme.
Electrophoresis: Load the samples onto a 1% agarose gel (without ethidium bromide). Run at 2 V/cm for 3 hours in 1X TAE buffer.
Visualization: Post-stain the gel with ethidium bromide (0.5 µg/mL) for 30 minutes, destain in water, and visualize under UV light. The presence of a dominant supercoiled DNA band indicates successful Topo I inhibition, whereas a ladder of relaxed topoisomers indicates a lack of target engagement.
References
Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics
Source: National Center for Biotechnology Information (NCBI) / PubMed Central (PMC)
URL:[Link]
Evaluation of Quinoline-Related Carboxylic Acid Derivatives as Prospective Differentially Antiproliferative, Antioxidative, and Anti-Inflammatory Agents
Source: National Center for Biotechnology Information (NCBI) / PubMed
URL:[Link]
Comparative
Benchmarking the reactivity of 3,6-Dibromoquinoline-8-carboxylic acid against similar compounds
Introduction 3,6-Dibromoquinoline-8-carboxylic acid (CAS 2140316-61-4) is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceutical intermediates, such as kinase inhibitors and...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction
3,6-Dibromoquinoline-8-carboxylic acid (CAS 2140316-61-4) is a highly versatile, polyfunctional building block utilized in the synthesis of complex pharmaceutical intermediates, such as kinase inhibitors and antimalarial agents. Its unique architecture presents three orthogonal vectors for functionalization: two distinct carbon-halogen bonds (C-3 and C-6) and a carboxylic acid at C-8. This guide provides an in-depth benchmarking of its reactivity against similar mono-brominated quinoline analogues, offering field-proven insights into regioselective cross-coupling and orthogonal amidation.
Structural & Electronic Profiling: The Causality of Reactivity
Understanding the intrinsic reactivity of polyhaloheteroaromatics requires analyzing the electronic environment and bond dissociation energies of each reactive site. In palladium-catalyzed cross-coupling reactions, the oxidative addition step typically dictates both the rate and the regioselectivity of the transformation[1].
For 3,6-dibromoquinoline-8-carboxylic acid, the core synthetic challenge lies in discriminating between the C-3 and C-6 bromides:
The C-6 Position (Benzenoid Ring): This position electronically resembles a bromonaphthalene system. Although the carbocyclic ring is more electron-rich than the adjacent pyridyl ring, the C6–Br bond is weaker and more sterically accessible. Consequently, it is significantly more susceptible to initial oxidative addition by Pd(0) under standard coupling conditions[2].
The C-3 Position (Heteroaromatic Ring): Positioned
β
to the quinoline nitrogen, the C-3 carbon is less electron-deficient than the highly activated C-2 or C-4 positions. It possesses a stronger, more
sp2
-hybridized C–Br bond, making it kinetically sluggish. Functionalization here usually requires highly active, electron-rich monophosphine ligands (e.g., XPhos) to overcome the activation barrier[3].
The C-8 Position (Carboxylic Acid): The C-8 carboxylate serves as a robust directing group or a handle for amide coupling. Because amidation proceeds via an ionic pathway, it is completely orthogonal to the transition-metal-catalyzed functionalization of the bromides.
Comparative Reactivity Benchmarking
To contextualize the performance of 3,6-dibromoquinoline-8-carboxylic acid, we benchmark it against its mono-brominated counterparts. Studies on dibromoquinolines demonstrate that while selectivity between mono- and dicoupling is challenging, precise stoichiometric and catalyst control yields high regioselectivity[4]. For instance, 5-bromoquinoline-8-carboxylic acid is widely used to build complex heterocycles and serves as a baseline for carbocyclic ring reactivity[5].
The following diagram maps the logical flow of chemoselective functionalization, demonstrating how the distinct electronic properties of each site dictate the reaction pathway.
Chemoselective reaction pathways of 3,6-dibromoquinoline-8-carboxylic acid.
Self-Validating Experimental Protocols
As a self-validating system, the following protocols are designed with built-in causality to ensure reproducibility and prevent common failure modes (e.g., over-coupling or epimerization).
Protocol A: Regioselective Suzuki-Miyaura Mono-Coupling at C-6
Objective: Achieve selective mono-arylation at the C-6 position while preserving the C-3 bromide.
Reagent Preparation: In a dry Schlenk flask, combine 3,6-dibromoquinoline-8-carboxylic acid (1.0 equiv) and the target arylboronic acid (1.05 equiv).
Causality: Strict adherence to 1.05 equivalents of the boronic acid is critical. Excess reagent will force the kinetically slower C-3 position to undergo oxidative addition, leading to inseparable dicoupled byproducts[4].
Catalyst & Base Addition: Add
Pd(dppf)Cl2
(0.05 equiv) and
K2CO3
(2.0 equiv).
Causality:
Pd(dppf)Cl2
is a robust, bidentate Pd(II) precatalyst. Its large bite angle and steric bulk favor oxidative addition at the more accessible C-6 position while suppressing reactivity at the sterically hindered C-3 position[2].
K2CO3
deprotonates the C-8 carboxylic acid, rendering the substrate soluble in the aqueous solvent mixture, and facilitates the transmetalation step.
Solvent & Reaction: Suspend the mixture in degassed 1,4-Dioxane/H
2
O (4:1 v/v). Heat to 80 °C for 4-6 hours.
Workup: Cool to room temperature, acidify with 1M HCl to pH 3 to precipitate the mono-coupled quinoline-8-carboxylic acid, and isolate via vacuum filtration.
Protocol B: Orthogonal Amide Coupling at C-8
Objective: Functionalize the C-8 carboxylic acid without triggering transition-metal-like oxidative addition at the bromides.
Activation: Dissolve 3,6-dibromoquinoline-8-carboxylic acid (1.0 equiv) in anhydrous DMF. Add HATU (1.2 equiv) and DIPEA (3.0 equiv). Stir for 15 minutes at room temperature.
Causality: The C-8 position is sterically hindered by the adjacent quinoline ring. HATU is required to form a highly reactive HOAt ester intermediate, overcoming the steric bulk that causes standard carbodiimides (like EDC) to fail.
Amine Addition: Add the primary or secondary amine (1.2 equiv) dropwise.
Causality: The ionic nature of this amidation pathway is completely orthogonal to the C-Br bonds. Because no Pd(0) is present, the bromides remain perfectly intact for downstream, late-stage functionalization.
Isolation: Quench with water, extract with EtOAc, wash with brine to remove DMF/HATU byproducts, and concentrate under reduced pressure.
Conclusion
Benchmarking 3,6-dibromoquinoline-8-carboxylic acid against its mono-brominated analogs reveals a highly predictable, albeit complex, reactivity profile. By exploiting the bond dissociation energy differential between the C-6 and C-3 bromides, and leveraging the orthogonal ionic reactivity of the C-8 carboxylic acid, researchers can execute precise, multi-step functionalizations. This makes it a superior scaffold for divergent synthesis compared to simpler mono-bromoquinolines.
References
Title: Studies of one-pot double couplings on dibromoquinolines - PMC - NIH
Source: nih.gov
URL: [Link]
Title: Pd-catalyzed intramolecular addition of active methylene compounds to alkynes with subsequent cross-coupling with (hetero)aryl halides - RSC Publishing
Source: rsc.org
URL: [Link]
Title: A Simple Guide for Predicting Regioselectivity in the Coupling of Polyhaloheteroaromatics
Source: researchgate.net
URL: [Link]
A Head-to-Head Comparison of Ligands Derived from Different Bromoquinoline Carboxylic Acids: A Guide for Drug Discovery Professionals
Introduction: The Bromoquinoline Carboxylic Acid Scaffold in Medicinal Chemistry The quinoline carboxylic acid framework is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with...
Author: BenchChem Technical Support Team. Date: April 2026
Introduction: The Bromoquinoline Carboxylic Acid Scaffold in Medicinal Chemistry
The quinoline carboxylic acid framework is a "privileged structure" in medicinal chemistry, forming the backbone of numerous compounds with a vast array of biological activities.[1] The strategic introduction of a bromine atom onto the quinoline ring provides a versatile chemical handle for further molecular elaboration through modern synthetic methodologies, such as palladium-catalyzed cross-coupling reactions.[2][3] This, combined with the modifiable carboxylic acid group, makes bromoquinoline carboxylic acids exceptional starting points for the development of novel therapeutics. These scaffolds have given rise to potent agents with anticancer, anti-inflammatory, antibacterial, and kinase inhibitory properties.[4][5]
This guide provides a head-to-head comparison of ligands derived from different bromoquinoline carboxylic acid isomers. We will delve into their synthesis, explore their structure-activity relationships (SAR), and present comparative data on their biological performance, offering field-proven insights for researchers, scientists, and drug development professionals.
The Synthetic Landscape: Building the Core Scaffolds
The biological activity of a final ligand is fundamentally dependent on the initial bromoquinoline carboxylic acid scaffold. The position of both the bromine atom and the carboxylic acid group dictates the molecule's reactivity and its three-dimensional presentation to a biological target.
A common and robust method for constructing the foundational quinoline core is the Gould-Jacobs reaction .[4] However, for the purpose of this guide, we will focus on the derivatization of key bromoquinoline carboxylic acid intermediates. A pivotal synthetic strategy involves the generation of 2-chloroquinoline-3-carboxylic acids from acetanilides, which can then be converted into various derivatives.[6]
Experimental Protocol: Synthesis of 2-Oxo-1,2-dihydroquinoline-3-carboxylic Acids
This protocol describes the hydrolysis of a 2-chloroquinoline precursor, a common step in diversifying the scaffold. The rationale for this conversion is that the 2-oxo (or quinolone) moiety is a common feature in many bioactive molecules, and this protocol provides a reliable method to access this class of compounds.
Methodology:
Reaction Setup: Suspend the starting 2-chloroquinoline-3-carboxylic acid (1 mmol) in a mixture of glacial acetic acid (25 mL) and water (1.5 mL).
Reaction Condition: Heat the suspension to boiling with continuous stirring.
Monitoring: Monitor the progress of the reaction by Nuclear Magnetic Resonance (NMR) spectroscopy until the starting material is consumed (typically 12-24 hours).
Work-up: After cooling, the product often precipitates. Collect the solid by filtration.
Purification: Wash the collected solid with water (2 x 20 mL) and then dry in a vacuum oven at 60 °C to yield the pure 2-oxo-1,2-dihydroquinoline-3-carboxylic acid.[6]
This self-validating protocol relies on NMR for reaction monitoring, ensuring that the transformation is complete before proceeding to work-up, thereby maximizing yield and purity.
Caption: Synthetic pathways from a common intermediate.
Comparative Reactivity in Cross-Coupling Reactions
The bromine atom's position on the quinoline scaffold significantly influences its reactivity in palladium-catalyzed cross-coupling reactions, which are essential for introducing molecular diversity.[7] This reactivity is governed by the electronic environment of the C-Br bond.
Positions 2 and 4: These positions on the pyridine ring are activated by the electron-withdrawing nitrogen atom, often leading to enhanced reactivity in reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[7]
Positions on the Benzene Ring (5, 6, 7, 8): The reactivity at these positions is generally lower than at positions 2 and 4 but still highly effective for synthetic transformations.[7]
Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling
This protocol provides a standardized workflow for the Suzuki-Miyaura coupling of bromoquinoline carboxylic acid derivatives. The choice of a robust catalyst system and inert atmosphere are critical for ensuring high yields and reproducibility, making this a self-validating system.
Methodology:
Reaction Setup: In an oven-dried reaction vessel, combine the bromoquinoline carboxylic acid derivative (1.0 eq), the desired aryl or heteroaryl boronic acid/ester (1.1-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%), and a base (e.g., K₂CO₃, 2-3 eq).[2]
Inert Atmosphere: Seal the vessel and degas by evacuating and backfilling with an inert gas (e.g., Argon or Nitrogen) three times.
Solvent Addition: Add a degassed solvent system (e.g., 1,4-dioxane/water) via syringe.[2]
Reaction Condition: Heat the mixture to the appropriate temperature (typically 80-110 °C) and stir until the starting material is consumed (monitor by TLC or LC-MS).
Work-up: Cool the reaction to room temperature. Perform an aqueous work-up and extract the product with a suitable organic solvent.
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.[2]
Caption: Drug discovery workflow using bromoquinolines.
Head-to-Head Comparison of Biological Activity
The true value of these scaffolds lies in the biological activity of their derivatives. Below, we compare ligands derived from different bromoquinoline carboxylic acids across several key therapeutic areas.
Anticancer Activity
Quinolines have demonstrated broad potential as anticancer agents.[4] The substitution pattern is a critical determinant of efficacy.
Key Structure-Activity Relationship Insights:
C3-Carboxylic Acid: This feature is a hallmark of many quinolone-class compounds and is often essential for activity.[1]
C4-Carboxylic Acid: For inhibitors of dihydroorotate dehydrogenase (DHODH), a key enzyme in pyrimidine biosynthesis, a carboxylic acid at the C4 position is frequently a strict requirement.[1][8]
C6 and C8 Positions: The introduction of a fluorine atom at C8 generally enhances antibacterial activity.[1] For anticancer agents, electron-withdrawing groups on the benzo portion of the ring can enhance potency.[1]
Synergistic Effects: The combination of bromine and nitro substitutions on the quinoline scaffold has been shown to synergistically enhance anticancer potency. For instance, 6,8-dibromo-5-nitroquinoline displayed remarkable inhibitory activity against C6, HT29, and HeLa cancer cell lines, while its precursor, 6,8-dibromoquinoline, showed no activity.[5]
Table 1: Comparative Anticancer Activity (IC₅₀ in µM)
Note: Data is compiled from multiple sources and experimental conditions may vary.
Kinase Inhibition
Protein kinases are crucial targets in oncology and inflammation. Derivatives of 3-quinoline carboxylic acid have been identified as potent inhibitors of Protein Kinase CK2.[6]
Key Structure-Activity Relationship Insights:
2-Amino vs. 2-Oxo: The introduction of an amino group at the C2 position in place of a carbonyl group can lead to a considerable increase in inhibitory activity against CK2.[6]
Tetrazolo-fused Quinolines: Fusing a tetrazole ring to the quinoline core has yielded some of the most active CK2 inhibitors, with IC₅₀ values in the submicromolar range.[6] The carboxylic and amino groups of these compounds orient toward the CK2 hinge region, forming key hydrogen bonds.[6]
Table 2: Comparative Protein Kinase CK2 Inhibition
Note: The IC₅₀ values represent a range for various derivatives within the specified class.
Conclusion and Future Outlook
The bromoquinoline carboxylic acid scaffold is a remarkably fertile ground for the discovery of novel therapeutic agents. The position of the bromo and carboxylic acid functionalities dictates not only the synthetic routes available but also profoundly influences the final compound's biological activity.
This guide highlights that:
Positional Isomerism is Key: The choice between a 3-carboxylic acid and a 4-carboxylic acid, or the placement of bromine on the pyridine versus the benzene ring, has significant downstream consequences for target engagement and potency.
Scaffold Hopping and Derivatization: Simple modifications, such as converting a 2-oxo to a 2-amino group or creating fused heterocyclic systems, can dramatically improve biological activity, as seen in the case of CK2 inhibitors.[6]
Data-Driven Design: The comparative data presented herein underscores the importance of a structure-activity relationship-driven approach to ligand design.
The ongoing exploration of these versatile scaffolds, coupled with advanced synthetic methods and a deeper understanding of their mechanisms of action, will undoubtedly continue to yield new and effective drug candidates for a wide range of diseases.[4]
References
BenchChem. (n.d.). In-Depth Technical Guide: Methyl 6-bromoquinoline-3-carboxylate and its Structural Analogs in Drug Discovery.
Yaremchuk, N., et al. (2016). Design, synthesis and evaluation of 3-quinoline carboxylic acids as new inhibitors of protein kinase CK2. Taylor & Francis Online.
BenchChem. (n.d.). Methyl 6-bromoquinoline-3-carboxylate: A Comprehensive Technical Guide for Chemical Synthesis and Drug Discovery.
BenchChem. (n.d.). Validating the Reactivity of 6-Bromoquinoline as a Synthetic Building Block: A Comparative Guide.
BenchChem. (n.d.). A Comparative Guide to the Reactivity of Bromoquinoline Isomers.
Gürbüz, F., et al. (2025). Highly Brominated Quinolines: Synthesis, Characterization, and Investigation of Anticancer Activities Supported by Molecular Dynamics. PMC.
El-Damasy, A. K., et al. (2024). 2-(3-Bromophenyl)-8-fluoroquinazoline-4-carboxylic Acid as a Novel and Selective Aurora A Kinase Inhibitory Lead with Apoptosis Properties: Design, Synthesis, In Vitro and In Silico Biological Evaluation. MDPI.
BenchChem. (n.d.). Structure-Activity Relationship of Quinololine Carboxylic Acids: A Comparative Guide.
Chen, S. F., et al. (1991). Structure-activity relationship of quinoline carboxylic acids. A new class of inhibitors of dihydroorotate dehydrogenase. PubMed.
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex heterocyclic building blocks. 3,6-Dibromoquinoline-8-carboxylic ac...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists on the lifecycle management of complex heterocyclic building blocks. 3,6-Dibromoquinoline-8-carboxylic acid is a highly valuable intermediate in pharmaceutical synthesis, but its dibrominated quinoline core presents specific end-of-life logistical challenges. Because it contains heavy halogen atoms (bromine), its disposal cannot be treated as standard organic waste.
Improper disposal not only violates environmental regulations but also poses severe safety risks, including the generation of toxic hydrobromic acid (HBr) gas and the contamination of municipal water systems[1]. This guide provides a self-validating, field-proven protocol for the segregation, containment, and ultimate destruction of this compound, ensuring absolute compliance with environmental protection standards and laboratory safety imperatives.
To design an effective disposal protocol, we must first understand the molecular characteristics that dictate the chemical's behavior during destruction.
Property / Parameter
Value / Specification
Causality / Impact on Disposal Strategy
CAS Number
2140316-61-4
Required for accurate EPA/RCRA waste manifesting and tracking.
Molecular Formula
C10H5Br2NO2
The presence of two bromine atoms mandates strict classification as a Halogenated Organic Waste .
Molecular Weight
330.96 g/mol
The high mass fraction of bromine requires high-capacity caustic scrubbing during thermal destruction.
Waste Classification
Halogenated Organic
Must be segregated from non-halogenated waste to prevent reactive hazards and exponential disposal cost increases[1][2].
Destruction Method
Rotary Kiln Incineration
Extreme temperatures (>1000°C) are required to break the highly stable aromatic quinoline ring and carbon-bromine bonds[3].
The Science of Segregation: Why Halogenated Waste is Different
In any laboratory setting, the golden rule of waste management is segregation. 3,6-Dibromoquinoline-8-carboxylic acid must be strictly separated from non-halogenated solvent wastes (like ethanol, acetone, or hexanes)[1].
The Causality: When halogenated compounds are incinerated, they release halogen gases and hydrohalic acids (in this case, HBr). If a non-halogenated waste stream is contaminated with even a small amount of 3,6-Dibromoquinoline-8-carboxylic acid, the entire drum must be processed through specialized, highly expensive halogen-rated incinerators equipped with caustic scrubbers[1]. Furthermore, mixing halogenated aromatics with incompatible chemicals (such as strong oxidizers or certain reactive metals) can trigger violent exothermic reactions[2].
Workflow: Halogenated Waste Destruction Pathway
The following diagram illustrates the logical flow of 3,6-Dibromoquinoline-8-carboxylic acid from the point of generation to its final, environmentally safe destruction.
Lifecycle of halogenated organic waste from generation to safe environmental release.
Step-by-Step Operational Protocol for Disposal
Phase 1: Point-of-Generation Segregation
Identify the State: Determine if the 3,6-Dibromoquinoline-8-carboxylic acid waste is solid (e.g., contaminated weigh boats, filter paper, pure powder) or dissolved in a liquid solvent (e.g., HPLC effluent, reaction mother liquor).
Select the Receptacle:
For Liquids: Use a dedicated, chemically compatible high-density polyethylene (HDPE) carboy specifically labeled for "Halogenated Organic Liquid Waste"[2].
For Solids: Use a puncture-proof, sealable container labeled for "Halogenated Organic Solid Waste."
Never Mix: Do not combine this waste with non-halogenated solvents, aqueous acidic/basic waste, or heavy metal waste[1][2].
Phase 2: Containment and Labeling (Satellite Accumulation)
Labeling: Immediately affix a Hazardous Waste label to the container. The label must explicitly list "3,6-Dibromoquinoline-8-carboxylic acid" and note the presence of "Brominated Organics" to alert downstream handlers[4].
Secondary Containment: Place the primary waste container inside a secondary containment bin. Causality: If the primary HDPE container fails or leaks, the secondary bin prevents the halogenated waste from reaching floor drains, which is strictly prohibited by the EPA[1].
Storage Limits: Store the waste in a designated Satellite Accumulation Area (SAA) at or near the point of generation. Ensure the container is kept tightly closed unless actively adding waste[5].
Phase 3: Spill Response and Decontamination
PPE Requirements: In the event of a spill, personnel must don nitrile gloves (double-gloving is recommended due to the penetrative nature of some carrier solvents), safety goggles, and a lab coat.
Containment: If solid, carefully sweep up the powder using a spark-proof brush and dustpan to avoid aerosolizing the fine particulate. If dissolved in a solvent, use inert absorbent pads or vermiculite to soak up the liquid.
Disposal of Spill Materials: All absorbent materials, contaminated gloves, and sweeping tools must be placed into a sealed bag and disposed of as Halogenated Solid Waste.
Phase 4: Final Disposal and Thermal Destruction
Manifesting: Transfer the waste to the facility's central accumulation area. The Environmental Health and Safety (EHS) officer will prepare a uniform hazardous waste manifest for EPA-certified transport[5].
Rotary Kiln Incineration: The vendor will transport the waste to a commercial offsite treatment facility. Because of the robust stability of the quinoline ring and the carbon-bromine bonds, the waste is injected into a rotary kiln incinerator operating at temperatures exceeding 1000°C[3].
Caustic Scrubbing: Causality: Thermal oxidation of 3,6-Dibromoquinoline-8-carboxylic acid produces hydrobromic acid (HBr) and potentially free bromine gas. To prevent toxic atmospheric release, the incinerator's exhaust is passed through a high-efficiency caustic scrubber (typically utilizing sodium hydroxide), which neutralizes the acidic gases into harmless sodium bromide salts before environmental release[3].
Comprehensive Safety and Operational Guide: Handling 3,6-Dibromoquinoline-8-carboxylic acid
As a Senior Application Scientist, I recognize that the safe handling of halogenated quinoline derivatives is paramount in drug discovery and synthetic chemistry. 3,6-Dibromoquinoline-8-carboxylic acid (CAS: 2140316-61-4...
Author: BenchChem Technical Support Team. Date: April 2026
As a Senior Application Scientist, I recognize that the safe handling of halogenated quinoline derivatives is paramount in drug discovery and synthetic chemistry. 3,6-Dibromoquinoline-8-carboxylic acid (CAS: 2140316-61-4) is a highly valuable heterocyclic building block[1]. However, its structural features—specifically the dual bromine substitutions and the carboxylic acid moiety—impart specific physicochemical properties that necessitate rigorous personal protective equipment (PPE) and handling protocols.
This guide provides a self-validating, causally driven operational framework to ensure researcher safety, regulatory compliance, and experimental integrity.
Chemical Hazard Profile & Causality
Before selecting PPE, we must understand why the protection is needed. The quinoline core is lipophilic, allowing for rapid dermal penetration, while the carboxylic acid group can cause localized pH-dependent tissue irritation. Furthermore, the heavy bromine atoms increase the compound's density and potential for generating fine, persistent dust during weighing[1].
Mandates barrier protection and engineering controls (fume hood).
Personal Protective Equipment (PPE) Matrix
The selection of PPE is not arbitrary; it is a direct response to the compound's structural reactivity.
Respiratory Protection: Because 3,6-Dibromoquinoline-8-carboxylic acid is a fine powder that can cause specific target organ toxicity (respiratory tract irritation), handling must occur inside a certified Class II Biological Safety Cabinet or a chemical fume hood. If ventilation is compromised, a half-face respirator with P100 (HEPA) particulate filters is required.
Hand Protection: Nitrile gloves (minimum 5 mil thickness) are mandatory. Causality: Nitrile provides excellent resistance to carboxylic acids and prevents the lipophilic quinoline core from absorbing through the skin. For extended handling or dissolution in organic solvents (e.g., DMSO, DMF), double-gloving is recommended.
Eye Protection: ANSI Z87.1-compliant chemical splash goggles. Standard safety glasses lack the orbital seal necessary to protect against airborne dibromoquinoline dust.
Body Protection: A flame-resistant, knee-length laboratory coat with fitted cuffs. Ensure no exposed skin between the glove and the sleeve.
Standard Operating Procedure: Handling & Reaction Setup
This step-by-step methodology ensures a self-validating system where each step verifies the safety of the previous one.
Step 1: Pre-Operational Verification
Verify the chemical fume hood face velocity is between 80-120 feet per minute (fpm).
Inspect all PPE for structural integrity (e.g., inflate gloves to check for pinhole leaks).
Prepare a designated waste container labeled "Halogenated Organic Solid Waste."
Step 2: Weighing and Transfer
Place an anti-static weighing boat on the analytical balance inside the fume hood. Rationale: The dibromo-substituted powder is prone to electrostatic cling, which can cause aerosolization.
Use a grounded stainless steel spatula to transfer the 3,6-Dibromoquinoline-8-carboxylic acid[1].
Seal the stock container immediately after transfer to minimize ambient moisture absorption.
Step 3: Solubilization
Add the required solvent (e.g., anhydrous DMF or DMSO) slowly down the side of the reaction vessel.
Cap the vessel before removing it from the fume hood. Never transport open containers of the dry powder or the solvated mixture across the laboratory.
Spill Response and Disposal Plan
Halogenated compounds require strict segregation to prevent the formation of toxic byproducts during incineration.
Spill Cleanup Protocol:
Isolate: Evacuate personnel from the immediate vicinity.
Contain: Cover the spilled 3,6-Dibromoquinoline-8-carboxylic acid powder with damp sand or a commercial universal absorbent to suppress dust generation. Do not sweep dry powder.
Collect: Use non-sparking tools to scoop the absorbed mixture into a heavy-duty hazardous waste bag.
Decontaminate: Wash the spill area with a 5% sodium bicarbonate solution to neutralize residual carboxylic acid, followed by a water rinse.
Disposal Plan:
All contaminated PPE, weighing boats, and chemical residue must be disposed of in containers strictly designated for Halogenated Organic Waste . Do not mix with non-halogenated waste, as environmental agencies heavily regulate bromine-containing effluents[2].
Workflow Visualization
Below is the logical workflow mapping the handling, PPE verification, and disposal pathways for 3,6-Dibromoquinoline-8-carboxylic acid.
Fig 1: Operational workflow and spill response for 3,6-Dibromoquinoline-8-carboxylic acid.